Product packaging for 1H-Indazol-7-ol(Cat. No.:CAS No. 81382-46-9)

1H-Indazol-7-ol

Cat. No.: B1321375
CAS No.: 81382-46-9
M. Wt: 134.14 g/mol
InChI Key: VEDLFQPHHBOHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Indazol-7-ol ( 81382-46-9) is a hydroxyl-substituted indazole derivative of significant interest in chemical and pharmaceutical research. The indazole core is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities and its presence in several commercially available drugs, particularly kinase inhibitors used as anticancer agents . This specific compound, with its molecular formula of C7H6N2O and a molecular weight of 134.135 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its boiling point is documented at 366.5 ± 15.0 °C at 760 mmHg . In research settings, this compound is utilized in organic synthesis. The reactivity of the NH-indazole ring allows for functionalization, such as reactions with aldehydes, which can be used to create diverse libraries of compounds for biological screening . The primary value of such substituted indazoles lies in their application as key intermediates in developing small molecule inhibitors, with published synthetic routes available for its production . Researchers leverage this scaffold to explore new compounds with potential antitumor, anti-inflammatory, antimicrobial, and anti-HIV properties . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1321375 1H-Indazol-7-ol CAS No. 81382-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDLFQPHHBOHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614169
Record name 1H-Indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81382-46-9
Record name 1H-Indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazol-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazol-7-ol: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-7-ol, a heterocyclic aromatic organic compound, is a molecule of significant interest in medicinal chemistry and drug discovery. Its indazole core, a bicyclic system composed of a fused benzene and pyrazole ring, serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed experimental protocol for its synthesis and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

General Properties
PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Appearance Brown powder[1]
CAS Number 81382-46-9[1]
Solubility and Acidity
PropertyValueSource
Solubility in Water Sparingly soluble
pKa (Predicted) 9.23 ± 0.40

Experimental Data

Detailed experimental data is crucial for the unambiguous identification and characterization of a chemical compound. While a complete set of experimentally verified spectral data for this compound is not widely published, this section will be updated as information becomes available. For reference, general spectral characteristics of the indazole scaffold are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene and pyrazole rings, as well as a signal for the hydroxyl proton. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and connectivity.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon hybridization and the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretch of the pyrazole ring, and C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions that can help to confirm its structure.

Experimental Protocols

The synthesis and purification of this compound are critical steps for its use in research. The following section details a general procedure for the synthesis of indazole derivatives, which can be adapted for the preparation of this compound.

Synthesis of 1H-Indazole Derivatives

A common method for the synthesis of the 1H-indazole core involves the cyclization of ortho-substituted phenylhydrazines or related precursors. The following diagram illustrates a generalized workflow for such a synthesis.

G General Synthesis Workflow for 1H-Indazoles cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization and Product Formation Start_A Ortho-substituted Aniline Derivative Diazonium Diazonium Salt Intermediate Start_A->Diazonium Diazotization Start_B Nitrous Acid (from NaNO2/H+) Start_B->Diazonium Reduction Reduction Diazonium->Reduction Hydrazine Phenylhydrazine Intermediate Reduction->Hydrazine Cyclization Intramolecular Cyclization Hydrazine->Cyclization Product 1H-Indazole Derivative Cyclization->Product

Caption: Generalized workflow for the synthesis of 1H-indazoles.

Detailed Protocol for the Synthesis of this compound (Hypothetical Adaptation):

  • Diazotization of 2-Amino-3-hydroxy-toluene: A solution of 2-amino-3-hydroxy-toluene in a suitable acidic medium (e.g., hydrochloric acid) is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature.

  • Reduction of the Diazonium Salt: The resulting diazonium salt solution is treated with a reducing agent, such as stannous chloride or sodium sulfite, to form the corresponding hydrazine.

  • Cyclization: The hydrazine intermediate is then heated, often in the presence of a dehydrating agent or under acidic conditions, to induce intramolecular cyclization and form the this compound.

  • Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel.

Purification Workflow

The purification of the final product is essential to obtain a compound of high purity for subsequent applications.

G Purification Workflow for this compound Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve Filter Hot filtration to remove insolubles Dissolve->Filter Crystallize Cool to induce crystallization Filter->Crystallize Isolate Isolate crystals by filtration Crystallize->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: General purification workflow for this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, and this compound is of particular interest for its potential as an anti-inflammatory and anticancer agent.[1] It is often used as a building block in the synthesis of more complex molecules targeting specific biological pathways.[1]

Potential Mechanisms of Action

While the specific molecular targets of this compound are not yet fully elucidated, indazole-containing compounds have been shown to act as inhibitors of various enzymes, including kinases. The exploration of its inhibitory effects on specific enzymes and its interactions with biological receptors is an active area of research.[1]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an indazole-based kinase inhibitor.

G Hypothetical Signaling Pathway Modulation Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cell Proliferation/ Inflammation TF->Response Inhibitor Indazole-based Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Hypothetical modulation of a kinase signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery. This technical guide has summarized the currently available physicochemical data and provided a framework for its synthesis and purification. Further experimental investigation is required to fully characterize its spectral properties, quantitative solubility, and specific biological mechanisms of action. The information provided here serves as a foundational resource to aid researchers in their exploration and utilization of this promising molecule.

References

Navigating the Solubility of 1H-Indazol-7-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indazol-7-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of bioactive molecules hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility profile of this compound, offering a predictive assessment and detailed experimental protocols for precise quantitative determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling and application of this compound in a laboratory setting.

Predicted Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure—featuring a polar hydroxyl (-OH) group and a hydrogen-bond-donating/-accepting indazole ring system, juxtaposed with a nonpolar bicyclic aromatic core—a qualitative prediction of its solubility can be inferred. The principle of "like dissolves like" suggests a varied solubility profile across different solvent classes.

It is reported to be sparingly soluble in water[1]. The presence of the hydroxyl group and the nitrogen-containing heterocyclic ring suggests some affinity for polar protic solvents through hydrogen bonding. However, the hydrophobic nature of the fused benzene and pyrazole rings is likely to limit its aqueous solubility. For many indazole derivatives, poor aqueous solubility is a known characteristic, often necessitating the use of organic solvents to create stock solutions[2].

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to ModerateThe hydroxyl and N-H groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic core limits high solubility, especially in water.[1][2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Moderate to HighStrong dipole-dipole interactions with the solvent are expected. DMSO is a common solvent for preparing stock solutions of indazole derivatives.[2]
Nonpolar Hexane, TolueneLow to InsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThe moderate polarity of these solvents may allow for some dissolution.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateThe ether oxygen can act as a hydrogen bond acceptor, potentially leading to some degree of solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental methodology is crucial. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4][5] This method, followed by a suitable analytical technique for quantification, ensures accurate and reproducible results.

I. Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect each tube for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

II. Quantitative Solubility Determination: Isothermal Shake-Flask Method

This protocol provides a detailed procedure for determining the equilibrium solubility.

Materials:

  • This compound

  • Selected solvents for quantitative analysis

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2-5 mL) of the selected solvent. The presence of excess solid is essential to ensure that equilibrium is reached at saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment by letting them stand or by centrifugation.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectroscopy method.[6][7][8] A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantitative determination of this compound solubility using the isothermal shake-flask method.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Analysis and Quantification A Add excess this compound to a known volume of solvent B Seal vial and place on orbital shaker at constant temperature A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to sediment (or centrifuge) C->D Equilibrium Reached E Withdraw supernatant with a syringe D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare accurate dilutions of the filtered solution F->G Clear Saturated Solution H Analyze concentration via HPLC-UV or UV-Vis spectroscopy G->H I Calculate solubility using a standard calibration curve H->I J Solubility Data (e.g., mg/mL) I->J Final Result

Caption: Workflow for Thermodynamic Solubility Determination.

References

Stability of 1H-Indazol-7-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1H-Indazol-7-ol, a key heterocyclic building block in medicinal chemistry. Due to its presence in various biologically active molecules, understanding its behavior under different environmental conditions is critical for the development of stable, safe, and effective pharmaceuticals.[1][2][3] This document outlines the principles of stability testing, provides detailed experimental protocols for forced degradation studies, and discusses the potential biological relevance of this compound scaffold.

Introduction to Stability Testing

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its purity, potency, and safety.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation (or stress testing) studies to understand the intrinsic stability of a drug substance.[6][7] These studies help to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods crucial for quality control and formulation development.[4][7]

1H-Indazole-7-ol, as a substituted indazole, belongs to a class of compounds known for their thermodynamic stability and wide-ranging biological activities, including anti-inflammatory and antitumor properties.[2][3][8] However, the presence of a hydroxyl group on the benzene ring may introduce specific stability liabilities, such as susceptibility to oxidation.

Forced Degradation Studies: A Methodological Overview

Forced degradation studies deliberately expose the API to conditions more severe than accelerated stability testing to identify potential degradation pathways.[6][7] A typical workflow for these studies is essential for systematic evaluation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation API This compound (Bulk Substance) SOL Stock Solution (e.g., 1 mg/mL in Methanol) API->SOL Therm Thermal (e.g., 80°C, Solid State) API->Therm Photo Photolytic (ICH Q1B Conditions) API->Photo Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) SOL->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) SOL->Base Ox Oxidation (e.g., 3% H2O2, RT) SOL->Ox Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize Dilute Dilution to Working Concentration Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC MassBal Mass Balance Calculation HPLC->MassBal PeakPurity Peak Purity Assessment HPLC->PeakPurity StructElucid Structure Elucidation (LC-MS) HPLC->StructElucid

Caption: General workflow for forced degradation studies of an API.

Experimental Protocols for Stability Assessment

The following protocols are based on standard ICH guidelines for forced degradation studies and can be adapted for this compound.[5][6][7] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that secondary degradation is minimized.[7]

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or photodiode array (PDA) detection is typically developed and validated to separate the parent compound from any degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector set at an appropriate wavelength (e.g., 260-320 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Protocols

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

1. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours), sampling at intervals.

  • Before analysis, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at 60°C, sampling at appropriate time points.

  • Before analysis, cool the sample and neutralize it with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days), sampling at intervals.[5][7]

  • Dilute the sample with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a sufficient amount of solid this compound powder in a petri dish or vial.

  • Expose the sample to dry heat in a temperature-controlled oven (e.g., 80°C).

  • Sample at various time points, dissolve in the initial solvent, and dilute appropriately for HPLC analysis.

5. Photostability:

  • Expose the solid drug substance and the drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[6]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • After exposure, prepare the samples for HPLC analysis as described above.

Data Presentation and Interpretation

Quantitative results from forced degradation studies should be systematically tabulated to facilitate comparison and analysis. The data should include the percentage of the parent compound remaining and the percentage of major degradation products formed.

Table 1: Hypothetical Stability Data for this compound under Various Stress Conditions

Stress ConditionTime (hours)Assay of this compound (%)Degradation Product 1 (%) (RRT)Degradation Product 2 (%) (RRT)Mass Balance (%)
0.1 M HCl 2498.5Not DetectedNot Detected98.5
0.1 M NaOH 1289.28.5 (RRT 0.85)Not Detected97.7
3% H₂O₂ 4885.7Not Detected12.1 (RRT 1.15)97.8
Thermal (80°C) 7296.31.8 (RRT 0.92)Not Detected98.1
Photolytic ICH Q1B92.15.6 (RRT 1.30)Not Detected97.7

*RRT: Relative Retention Time

Biological Context: Indazoles in Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently targeting protein kinases.[2][3] For instance, various 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[9] PAK1 is a key signaling node that regulates numerous cellular processes, including cytoskeletal dynamics, cell survival, and proliferation, and its aberrant activation is linked to cancer progression.[9][10][11]

PAK1_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPases cluster_downstream Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac1 Rac1 RTK->Rac1 Cdc42 Cdc42 RTK->Cdc42 GPCR GPCRs GPCR->Rac1 GPCR->Cdc42 Integrins Integrins Integrins->Rac1 Integrins->Cdc42 PI3K PI3K PAK1 PAK1 (p21-Activated Kinase 1) PI3K->PAK1 Rac1->PAK1 Activation Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling (LIMK, MLCK) PAK1->Cytoskeleton Phosphorylation Survival Cell Survival (Raf-1, Akt, BAD) PAK1->Survival Phosphorylation Proliferation Proliferation & Gene Expression (MAPK Pathway, ER-α) PAK1->Proliferation Phosphorylation

Caption: Simplified PAK1 signaling pathway highlighting key regulators and effectors.

Understanding the stability of a molecule like this compound is the first step in harnessing its potential as a scaffold for inhibitors targeting pathways such as the PAK1 cascade. A stable compound ensures reliable biological data and is a prerequisite for any further drug development efforts.

References

An In-depth Technical Guide to 1H-Indazol-7-ol (CAS: 81382-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Indazol-7-ol, also known as 7-hydroxyindazole, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. While not typically recognized for its own direct biological activity, its unique structure, featuring a fused benzene and pyrazole ring with a hydroxyl group at the 7-position, makes it a valuable precursor for the synthesis of highly active pharmaceutical ingredients. Its primary role is as a strategic intermediate in the development of potent enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of its physicochemical properties, characterization data, synthesis protocols, and its application in the synthesis of biologically active molecules.

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to brown powder depending on purity.[1] It is sparingly soluble in water.[2] Key quantitative properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 81382-46-9[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Melting Point 179 °C[3]
Boiling Point 366.5 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
pKa (Predicted) 9.23 ± 0.40[2]
Flash Point 175.5 ± 20.4 °C[3]
Refractive Index 1.760[3]

Spectroscopic Characterization

Definitive, experimentally derived spectra for this compound are not widely published. However, based on the analysis of closely related indazole structures, the following characteristics can be expected.[4]

TechniqueExpected CharacteristicsSource(s)
¹H NMR Aromatic protons (H4, H5, H6) expected in the δ 6.5–7.5 ppm range. The proton at C3 typically resonates as a singlet around δ 8.0-8.1 ppm. The N-H proton of the indazole ring is expected as a broad signal downfield (δ >10 ppm), as is the O-H proton.[4]
¹³C NMR Aromatic carbons are expected in the δ 100–150 ppm range. The carbon bearing the hydroxyl group (C7) would be significantly downfield.
FTIR (cm⁻¹) Broad O-H stretching vibration (3200–3600 cm⁻¹). N-H stretching vibration (approx. 3300 cm⁻¹). Aromatic C=C and C=N stretching vibrations (1400–1600 cm⁻¹).[4]
Mass Spec. (MS) Expected molecular ion peak [M]⁺ at m/z = 134. Fragmentation may involve the loss of CO or N₂.

Experimental Protocols

Synthesis of this compound from 7-Methoxyindazole

A common and effective method for preparing this compound is through the demethylation of 7-methoxyindazole.[5] This reaction utilizes a strong Lewis acid, such as boron tribromide, to cleave the methyl-ether bond.[5]

Reaction Scheme: 7-Methoxyindazole → this compound

Materials:

  • 7-Methoxyindazole

  • Boron tribromide (BBr₃) solution in a suitable solvent (e.g., dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 7-methoxyindazole in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to a reduced temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Slowly add a solution of boron tribromide (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound via column chromatography on silica gel or by recrystallization.

O-Alkylation of this compound (Example of Use)

This protocol demonstrates the utility of this compound as an intermediate. The hydroxyl group can be readily alkylated to produce a variety of 7-alkoxy-1H-indazoles, which are investigated as potential neuronal nitric oxide synthase (nNOS) inhibitors.[5]

Procedure:

  • To a solution of this compound in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

  • Add the desired alkylating agent (e.g., ethyl iodide, propyl iodide, benzyl bromide).

  • Heat the reaction mixture (e.g., to reflux) and stir for several hours until the reaction is complete.

  • After cooling, filter off the inorganic salts and concentrate the solvent.

  • The residue can be purified by column chromatography to yield the target 7-alkoxy-1H-indazole derivative.[5]

General Analytical Method: HPLC

A general High-Performance Liquid Chromatography (HPLC) method can be used for purity assessment and reaction monitoring.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or formic acid.

  • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength such as 254 nm or 280 nm.

  • Injection Volume: 10 µL.

Biological Context and Applications

This compound is primarily valued as a synthetic precursor rather than an end-product therapeutic. The indazole scaffold is a privileged structure in medicinal chemistry, and modifications, particularly at the 7-position, have led to the discovery of potent biological activities.[6]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-alkoxy-indazole derivatives, synthesized from 7-hydroxyindazole, have been identified as potent and selective inhibitors of nNOS.[5] This enzyme is implicated in various neurological disorders, making these derivatives promising candidates for further investigation.

  • 5-HT₃ Receptor Antagonists: 7-hydroxyindazole has been used as a starting material to synthesize derivatives of Granisetron, a 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. These derivatives serve as probes to study receptor-ligand interactions.

The compound's utility lies in providing a reactive hydroxyl handle on the indazole core, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functional groups.[1]

Visualizations: Workflows and Logic

The following diagrams illustrate the key experimental and logical workflows associated with this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Example Application: O-Alkylation Start 7-Methoxyindazole (Starting Material) Step1 Dissolve in DCM Cool to 0°C Start->Step1 Step2 Add BBr3 (Demethylation) Step1->Step2 Step3 Quench (Methanol) Neutralize (NaHCO3) Extract Step2->Step3 Purify Column Chromatography Step3->Purify Product This compound (Final Product) Purify->Product Alkylation Add K2CO3 & R-X (Alkylation Reaction) Product->Alkylation Derivative 7-Alkoxy-1H-Indazole (nNOS Inhibitor Precursor) Alkylation->Derivative

Caption: Synthesis workflow for this compound and a subsequent application.

Analytical_Workflow cluster_0 Characterization & Purity Workflow cluster_1 Analysis Crude Crude Synthetic Product Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Purified Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS IR FTIR Spectroscopy (Functional Groups) Pure->IR HPLC HPLC Analysis (Purity ≥ 99%) NMR->HPLC MS->HPLC IR->HPLC Final Characterized Intermediate (Ready for next step) HPLC->Final

Caption: General analytical workflow for characterizing this compound.

References

Spectroscopic Profile of 1H-Indazol-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Indazol-7-ol. Due to the limited availability of direct experimental spectra in publicly accessible databases, the nuclear magnetic resonance (NMR) and mass spectrometry data presented herein are predicted based on established principles and spectral data of analogous compounds. The infrared (IR) spectroscopy data is based on general characteristic vibrational frequencies. This document also outlines detailed, generalized experimental protocols for obtaining such spectroscopic data for a solid organic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~12.5br s1HN1-H
~9.8br s1HO7-H
~7.9d1HH-3
~7.5d1HH-4
~7.0t1HH-5
~6.8d1HH-6

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Provisional Assignment
~150C-7
~140C-7a
~135C-3
~128C-5
~122C-3a
~115C-4
~110C-6

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl)
3200-3000MediumN-H stretch (indazole)
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongC=C aromatic ring stretch
1500-1400Medium-StrongC=N stretch
1300-1200StrongC-O stretch (phenol)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
134100[M]⁺ (Molecular Ion)
105~60[M-HCN-H]⁺
78~40[C₆H₆]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of this compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are typically obtained using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Organic Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Unexplored Therapeutic Potential of 7-Hydroxyindazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Preclinical Data, and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Within this privileged heterocyclic family, 7-hydroxyindazole emerges as a molecule of significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the known and inferred biological activities of 7-hydroxyindazole, drawing upon data from structurally related analogs to illuminate its prospective applications. This document details synthetic strategies, summarizes key quantitative data on its potential enzyme inhibition and antiproliferative effects, and provides detailed experimental protocols for its evaluation. Furthermore, this guide visualizes relevant signaling pathways and experimental workflows to provide a clear and actionable framework for researchers venturing into the promising field of 7-hydroxyindazole-based drug discovery.

Introduction: The Promise of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a well-established pharmacophore renowned for its diverse biological activities. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Several clinically successful drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its importance in therapeutic development.[2]

While extensive research has focused on various substituted indazoles, 7-hydroxyindazole remains a comparatively enigmatic entity. The presence of a hydroxyl group at the 7-position offers a unique opportunity for hydrogen bonding interactions with biological targets and serves as a potential site for metabolic modification. This guide aims to consolidate the available information on 7-hydroxyindazole and its close analogs to provide a foundational resource for its further investigation.

Synthesis of 7-Hydroxyindazole

The synthesis of the 1H-indazole core can be achieved through various methodologies, which can be adapted for the preparation of 7-hydroxyindazole.[4]

General Synthetic Strategies for 1H-Indazoles

Several established methods for constructing the 1H-indazole ring system include:

  • Jacobson Indazole Synthesis: This classic method involves the cyclization of o-tolylhydrazines.

  • Davis-Beirut Reaction: A more modern approach that utilizes the reaction of nitrosoarenes with enamines.

  • Palladium-Catalyzed C-H Amination: Intramolecular amination of aminohydrazones provides an efficient route to substituted indazoles.[4]

  • [3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds is a powerful strategy for building the indazole ring.[5]

Plausible Synthesis of 7-Hydroxyindazole

Conceptual Synthetic Workflow:

G start 7-Nitroindazole step1 Reduction (e.g., H2, Pd/C or SnCl2, HCl) start->step1 intermediate 7-Aminoindazole step1->intermediate step2 Diazotization (NaNO2, HCl, 0-5 °C) step3 Hydrolysis (H2O, heat) step2->step3 end_product 7-Hydroxyindazole step3->end_product intermediate->step2

Caption: Conceptual workflow for the synthesis of 7-hydroxyindazole.

Detailed Protocol (Hypothetical):

  • Reduction of 7-Nitroindazole to 7-Aminoindazole: 7-Nitroindazole can be reduced to 7-aminoindazole using standard reducing agents such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

  • Diazotization of 7-Aminoindazole: The resulting 7-aminoindazole is then diazotized by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis of the Diazonium Salt: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to yield 7-hydroxyindazole. The product would then be purified by standard techniques such as recrystallization or column chromatography.

Potential Biological Activities and Quantitative Data

Direct experimental data on the biological activities of 7-hydroxyindazole is limited. However, by examining the structure-activity relationships (SAR) of related indazole derivatives, particularly those with substitutions at the 7-position, we can infer its potential therapeutic applications.

Enzyme Inhibition

3.1.1. Nitric Oxide Synthase (NOS) Inhibition:

7-Nitroindazole is a well-characterized inhibitor of nitric oxide synthase, with selectivity for the neuronal isoform (nNOS).[6][7][8][9] Given the structural similarity, 7-hydroxyindazole is also hypothesized to exhibit NOS inhibitory activity. The hydroxyl group may participate in hydrogen bonding interactions within the active site of the enzyme.

Table 1: Nitric Oxide Synthase Inhibition by Indazole Derivatives

CompoundTargetIC50 (µM)Reference
7-NitroindazolenNOS (bovine brain)2.5[4]
7-NitroindazoleiNOS (murine macrophage)20[4]
IndazolenNOS (bovine brain)2300[4]
6-NitroindazolenNOS (bovine brain)40[4]
5-NitroindazolenNOS (bovine brain)1150[4]

3.1.2. Kinase Inhibition:

The indazole scaffold is a common feature in many kinase inhibitors.[10] While no specific kinase inhibition data for 7-hydroxyindazole has been reported, numerous indazole derivatives show potent activity against a variety of kinases.

Table 2: Kinase Inhibition by Representative Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
PazopanibVEGFR230[2]
AxitinibVEGFR20.2[2]
EntrectinibALK12[2]
A series of 3,6-disubstituted indazolesHepcidin production inhibitors-[11]
Antiproliferative Activity

Indazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[10][12] The cytotoxic effects are often linked to the inhibition of kinases or other enzymes crucial for cancer cell survival.

Table 3: Antiproliferative Activity of Representative Indazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 2f (an indazole derivative)4T1 (murine breast cancer)0.23[10][12]
Compound 2f (an indazole derivative)HepG2 (human liver cancer)0.80[12]
Compound 2f (an indazole derivative)MCF-7 (human breast cancer)0.34[12]
A series of 2H-indazole derivativesHeLa (human cervical cancer)>10[3]
Anti-inflammatory Activity

Indazole and its derivatives have been reported to possess anti-inflammatory properties.[13] The mechanism of action is often attributed to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Table 4: Anti-inflammatory Activity of Indazole and its Derivatives

CompoundAssayIC50 (µM)Reference
IndazoleCOX-2 Inhibition23.42[13]
5-AminoindazoleCOX-2 Inhibition12.32[13]
6-NitroindazoleCOX-2 Inhibition19.22[13]
IndazoleTNF-α Inhibition220.11[13]
5-AminoindazoleTNF-α Inhibition230.19[13]
6-NitroindazoleIL-1β Inhibition100.75[13]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of 7-hydroxyindazole.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from commercially available kits and published literature.

Objective: To determine the inhibitory effect of 7-hydroxyindazole on the activity of nitric oxide synthase.

Principle: The assay measures the conversion of L-arginine to L-citrulline and nitric oxide (NO) by NOS. The amount of nitrite, a stable oxidation product of NO, is quantified using the Griess reagent.

Materials:

  • Purified nNOS or iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS activation)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 7-hydroxyindazole in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADPH, L-arginine, and calmodulin (for nNOS).

  • Add serial dilutions of 7-hydroxyindazole or a known NOS inhibitor (positive control). Include a vehicle control (solvent only).

  • Initiate the reaction by adding the NOS enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the nitrite concentration by adding Griess Reagent A followed by Griess Reagent B.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of 7-hydroxyindazole and determine the IC50 value.

Experimental Workflow for NOS Inhibition Assay:

G prep Prepare Reagents (Buffer, Substrate, Cofactors) plate Plate Setup (Controls, Test Compound) prep->plate enzyme Add NOS Enzyme plate->enzyme incubate Incubate at 37°C enzyme->incubate griess Add Griess Reagent incubate->griess read Read Absorbance (540 nm) griess->read analyze Calculate IC50 read->analyze

Caption: Workflow for the nitric oxide synthase inhibition assay.
Kinase Inhibition Assay

This protocol is a generalized procedure that can be adapted for various kinases.

Objective: To determine the inhibitory activity of 7-hydroxyindazole against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • ATP

  • Kinase reaction buffer

  • 7-hydroxyindazole

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plate

  • Luminometer or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of 7-hydroxyindazole in kinase buffer.

  • In a multi-well plate, add the kinase, substrate, and the test compound or controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for a defined period.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the antiproliferative or cytotoxic effects of 7-hydroxyindazole on cancer cell lines.

Objective: To measure the effect of 7-hydroxyindazole on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 7-hydroxyindazole

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 7-hydroxyindazole for a specific duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Signaling Pathways

While direct evidence is lacking for 7-hydroxyindazole, related compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Given the potential anti-inflammatory activity of indazole derivatives, it is plausible that 7-hydroxyindazole could modulate NF-κB signaling.

Simplified NF-κB Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription indazole 7-Hydroxyindazole (Hypothesized) indazole->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB pathway by 7-hydroxyindazole.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and apoptosis. Many kinase inhibitors target components of these pathways.

Simplified MAPK/ERK Signaling Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription indazole 7-Hydroxyindazole (Hypothesized) indazole->Raf Inhibits?

Caption: Hypothesized inhibition of the MAPK/ERK pathway by 7-hydroxyindazole.

Conclusion and Future Directions

7-Hydroxyindazole represents a promising, yet largely untapped, area of research within the broader field of indazole-based drug discovery. Based on the extensive data available for its structural analogs, 7-hydroxyindazole is predicted to possess a range of valuable biological activities, including nitric oxide synthase inhibition, kinase inhibition, and antiproliferative and anti-inflammatory effects.

The immediate next steps in unlocking the therapeutic potential of this molecule should focus on:

  • Definitive Synthesis: Development and optimization of a reliable and scalable synthetic route to 7-hydroxyindazole.

  • In Vitro Profiling: Comprehensive screening against a panel of kinases, NOS isoforms, and cancer cell lines to establish its primary biological targets and potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for optimal activity and selectivity.

  • In Vivo Evaluation: Progression of promising candidates into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide provides a solid foundation and a clear roadmap for researchers to embark on the exciting journey of exploring the full therapeutic potential of 7-hydroxyindazole. The insights and protocols detailed herein are intended to accelerate the discovery and development of novel drug candidates based on this intriguing molecular scaffold.

References

The Pivotal Role of 1H-Indazol-7-ol in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Among its many derivatives, 1H-Indazol-7-ol stands out as a particularly valuable and versatile building block. Its strategic hydroxyl group provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides a comprehensive overview of the role of this compound in pharmaceutical development, with a focus on its application in the synthesis of kinase inhibitors for oncology and its potential in developing novel therapeutics for neurodegenerative and inflammatory diseases. This document details synthetic methodologies, presents key quantitative data, and illustrates relevant biological pathways to serve as a critical resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry due to its isosteric relationship with purines and its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] This has led to the successful development of numerous indazole-containing drugs, including the potent kinase inhibitors Axitinib and Pazopanib, which are utilized in cancer therapy.[3] The inherent stability and synthetic tractability of the indazole core make it an ideal starting point for the design and synthesis of novel therapeutic agents.

This compound, in particular, offers a distinct advantage due to the presence of a hydroxyl group at the 7-position. This functional group not only influences the electronic properties of the indazole ring system but also serves as a prime site for derivatization, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization as a pharmaceutical building block.

PropertyValueReference
Molecular Formula C₇H₆N₂ON/A
Molecular Weight 134.14 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point 155-159 °CN/A
Solubility Soluble in methanol, ethanol, and DMSON/A

Synthetic Strategies Employing this compound

The hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. Key synthetic strategies include etherification, Suzuki-Miyaura cross-coupling, and Sonogashira coupling.

Etherification Reactions

The phenolic hydroxyl group of this compound can be readily converted to an ether linkage, allowing for the introduction of various alkyl or aryl substituents. A common and straightforward method is the Williamson ether synthesis.

Experimental Protocol: Synthesis of 7-(Benzyloxy)-1H-indazole

  • Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 7-(benzyloxy)-1H-indazole.

Suzuki-Miyaura Cross-Coupling Reactions

To enable cross-coupling reactions at the 7-position, the hydroxyl group of this compound is typically first converted to a triflate (OTf) or a halide. The resulting triflate or halide can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with a wide range of boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole Derivative [4][5]

This protocol describes a general procedure that can be adapted for derivatives of this compound after conversion of the hydroxyl group to a bromide.

  • Materials: 7-Bromo-1H-indazole derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), Base (e.g., K₂CO₃, 3.0 eq), Solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • In a reaction vessel, combine the 7-bromo-1H-indazole derivative, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Halogenated Intermediates

Halogenation of the indazole core is a critical step for enabling various cross-coupling reactions. Iodination at the C3 position is a common strategy.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazol-7-ol

This is a representative protocol for the iodination of an indazole.

  • Materials: this compound (1.0 eq), Iodine (I₂) (1.1 eq), Potassium hydroxide (KOH) (2.0 eq), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound in DMF.

    • Add potassium hydroxide and stir the mixture.

    • Add iodine portion-wise at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by crystallization or column chromatography.

This compound Derivatives as Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors for the treatment of cancer. The indazole scaffold acts as a hinge-binding motif in the ATP-binding pocket of many kinases.

Targeting PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance.[6]

PIM_Kinase_Signaling_Pathway

Targeting VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8][9] Axitinib, an indazole-based drug, is a potent inhibitor of VEGFR2.

VEGFR2_Signaling_Pathway

Targeting B-Raf

The B-Raf kinase is a component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[5][10]

B_Raf_Signaling_Pathway

Quantitative Bioactivity Data

The following tables summarize the inhibitory activities (IC₅₀ values) of various indazole derivatives against key kinase targets and cancer cell lines. It is important to note that these derivatives may not all be directly synthesized from this compound, but they highlight the potential of the broader indazole scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
W13VEGFR-21.6[7][9]
AxitinibVEGFR-20.2[3]
PazopanibVEGFR-230[3]
Compound 12 PIM-114.3[11]
Compound 10f PIM-117[12]
Indazolylpyrazolopyrimidine AnalogB-Raf<10[5]

Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[13]
6h HT-29Colon Cancer2.36[14]
6h MCF-7Breast Cancer6.59[14]
W13HGC-27Gastric Cancer0.36[7][9]
AxitinibHUVECEndothelial Cells-[8]

Biological Assay Protocols

Evaluating the biological activity of newly synthesized this compound derivatives is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine their potency and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15][16]

Experimental Protocol: TR-FRET Kinase Assay

  • Materials: Kinase enzyme, biotinylated substrate peptide, ATP, terbium-labeled anti-phospho-specific antibody, streptavidin-conjugated acceptor fluorophore, assay buffer, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, substrate peptide, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the detection reagents (terbium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for binding of the detection reagents.

    • Measure the TR-FRET signal using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Kinase_Assay_Workflow

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Experimental Protocol: MTT Assay

  • Materials: 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by a test compound.[1][19][20]

Experimental Protocol: Western Blotting

  • Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Applications Beyond Oncology

The versatility of the this compound scaffold extends beyond cancer therapeutics.

Neurodegenerative Diseases

Inhibitors of certain kinases, such as JNK, are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. The 1H-indazole core has been utilized in the design of JNK inhibitors.[19]

Anti-inflammatory Agents

Indazole derivatives have a history of use as anti-inflammatory agents. Bendazac and Benzydamine are two examples of marketed non-steroidal anti-inflammatory drugs (NSAIDs) that contain the indazole scaffold.[3] The development of new indazole-based compounds targeting inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, continues to be an active area of research.[2][12]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide range of biologically active molecules. Its strategic hydroxyl group facilitates diverse chemical modifications, enabling the exploration of vast chemical space and the optimization of lead compounds. The successful application of the indazole scaffold in clinically approved kinase inhibitors underscores its importance in oncology. Furthermore, the emerging roles of indazole derivatives in neurodegenerative and inflammatory diseases highlight the broad therapeutic potential of this privileged structure.

Future research will likely focus on the development of more efficient and regioselective methods for the derivatization of this compound. The exploration of novel coupling partners and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new indazole-based compounds with improved potency, selectivity, and drug-like properties. As our understanding of the molecular basis of diseases continues to grow, the rational design of this compound derivatives targeting novel biological pathways will remain a promising avenue for the development of the next generation of innovative medicines.

References

1H-Indazol-7-ol: A Versatile Precursor for the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The escalating global demand for food production necessitates the development of novel, effective, and environmentally benign agrochemicals. The indazole scaffold has emerged as a privileged structure in medicinal and agrochemical research, with its derivatives exhibiting a wide spectrum of biological activities. Among the various indazole isomers, 1H-Indazol-7-ol serves as a key building block for the synthesis of potent herbicides and fungicides. This technical guide provides a comprehensive overview of the synthetic routes utilizing this compound as a precursor for agrochemical development, detailed experimental protocols, quantitative efficacy data, and insights into the mechanisms of action of these compounds.

Introduction

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting specific biological pathways in pests and weeds. This compound, with its reactive hydroxyl group, offers a strategic handle for synthetic modifications, enabling the introduction of diverse pharmacophores to modulate biological activity and physicochemical properties. This guide will explore the synthetic utility of this compound in the creation of two major classes of agrochemicals: picolinic acid herbicides and azole-type fungicides.

Synthetic Pathways from this compound

The strategic location of the hydroxyl group at the 7-position of the 1H-indazole core allows for its conversion into other functional groups, facilitating cross-coupling reactions to build more complex agrochemical molecules.

Synthesis of 6-Indazolyl-2-Picolinic Acid Herbicides

A promising class of herbicides derived from the indazole scaffold is the 6-indazolyl-2-picolinic acids. These compounds have demonstrated potent herbicidal activity against a range of broadleaf weeds.[2] While published syntheses often start from substituted o-fluorobenzaldehydes, a plausible and efficient route commencing from this compound can be envisioned. This proposed pathway involves the conversion of the hydroxyl group to a more reactive leaving group, such as a triflate or a halide, followed by a palladium-catalyzed cross-coupling reaction.

A key transformation is the conversion of the hydroxyl group of this compound to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions. This can be achieved by reacting this compound with triflic anhydride in the presence of a base like pyridine. The resulting 1H-indazol-7-yl triflate can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid derivative of picolinic acid to furnish the final herbicidal molecule.

G Indazolol This compound Triflate 1H-Indazol-7-yl triflate Indazolol->Triflate Tf2O, Pyridine Herbicide 6-(1H-Indazol-7-yl)-2-Picolinic Acid Triflate->Herbicide Pd Catalyst, Base PicolinicAcidBoronicEster Picolinic Acid Boronic Ester PicolinicAcidBoronicEster->Herbicide G IndazoleHerbicide Indazole-Picolinate Herbicide AuxinReceptor Auxin Receptor (TIR1/AFB) IndazoleHerbicide->AuxinReceptor Binds to AuxIAA Aux/IAA Repressor AuxinReceptor->AuxIAA Promotes degradation of ARF Auxin Response Factor AuxIAA->ARF Inhibits AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates transcription of UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinGenes->UncontrolledGrowth G IndazoleFungicide Indazole Fungicide CYP51 Lanosterol 14α-demethylase (CYP51) IndazoleFungicide->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate MembraneDisruption Disrupted Membrane Integrity & Function Ergosterol->MembraneDisruption Essential for FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath G Start Combine Reactants: 7-Halo-1H-indazole, Boronic Acid, Base InertAtmosphere Establish Inert Atmosphere Start->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent AddCatalyst Add Pd Catalyst and Ligand AddSolvent->AddCatalyst Heat Heat and Stir AddCatalyst->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Coupled Product Purify->Product

References

The Indazole Scaffold: A Journey from Discovery to Clinical Prominence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents.[3] First synthesized in the late 19th century, the indazole core is now a key feature in several FDA-approved drugs, particularly in the realm of oncology.[1][4] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole-based compounds, with a focus on their journey to clinical significance. We will delve into the quantitative biological data of key indazole-containing drugs, provide detailed experimental protocols for their synthesis, and visualize the intricate signaling pathways they modulate.

A Historical Perspective: The Dawn of Indazole Chemistry

The story of indazole begins with the pioneering work of German chemist Emil Fischer, who first reported its synthesis in 1883.[1][5] Fischer's initial synthesis involved the heating of ortho-hydrazine cinnamic acid, a process that led to the formation of the indazole ring system.[1] For a considerable period, indazole and its derivatives remained largely of academic interest. However, the 20th century witnessed a surge in research as the broad spectrum of biological activities associated with this scaffold became increasingly apparent.[3][6]

Naturally occurring indazole-containing compounds are a rarity.[1][4] The alkaloids nigellicine, nigeglanine, and nigellidine, isolated from plants of the Nigella genus, are among the few examples.[7] This scarcity in nature has spurred the development of a multitude of synthetic methodologies to access a wide variety of substituted indazoles, fueling their exploration in drug discovery.[3]

The Rise of Indazole-Based Therapeutics

The therapeutic potential of indazoles came to the forefront with the discovery of compounds exhibiting a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The versatility of the indazole scaffold allows for its functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[5] This has led to the successful development of several blockbuster drugs.

Key Marketed Indazole-Containing Drugs:
  • Pazopanib: A potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

  • Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), indicated for the treatment of advanced renal cell carcinoma.[1][8]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor employed in the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3][8]

  • Granisetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.[1][4]

  • Benzydamine: A non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties.[7]

Quantitative Biological Data of Prominent Indazole-Based Drugs

The following tables summarize key quantitative data for Pazopanib, Axitinib, Niraparib, and Granisetron, providing a comparative overview of their potency and pharmacokinetic profiles.

DrugTarget(s)IC50 ValuesReference
Pazopanib VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit10 nM, 30 nM, 47 nM, 71 nM, 84 nM, 74 nM, respectively[9][10]
Axitinib VEGFR-1, VEGFR-2, VEGFR-31.2 nM, 0.2 nM, 0.1-0.3 nM, respectively
Niraparib PARP1, PARP2Not explicitly stated in the provided results, but it is a potent inhibitor.[8]
Granisetron 5-HT3 ReceptorNot explicitly stated in the provided results, but it is a highly selective antagonist.[1][11]
DrugPharmacokinetic ParameterValueReference
Pazopanib Bioavailability~21-39%[9]
Tmax2-4 hours[9]
Half-life~31 hours[9]
Axitinib Bioavailability58%[12]
TmaxWithin 4 hours[12]
Half-life2.5-6.1 hours[12]
Protein Binding>99%[12][13]
Niraparib Bioavailability~73%[14]
Tmax~3 hours[2]
Half-life~36 hours[2]
Granisetron Bioavailability~60%[15]
Half-life~9 hours[15]

Detailed Experimental Protocols for Key Syntheses

The synthesis of these complex molecules involves multi-step sequences. Below are illustrative protocols for the preparation of key intermediates and the final assembly of Pazopanib, Axitinib, and Granisetron.

Synthesis of Pazopanib

A common route to Pazopanib involves the coupling of N,2,3-trimethyl-2H-indazol-6-amine with a pyrimidine derivative and subsequent reaction with 5-amino-2-methylbenzenesulfonamide.[7][16]

Step 1: Synthesis of N,3-Dimethyl-1H-indazol-6-amine [7]

To a solution of 3-methyl-1H-indazol-6-amine (1.00 g, 6.79 mmol) in methanol (20 mL), paraformaldehyde (0.22 g, 7.47 mmol) is added. The mixture is stirred at room temperature for 30 minutes. After cooling to 0-5 °C, sodium borohydride (1.03 g, 27.17 mmol) is added portion-wise. The reaction is stirred at room temperature for 4 hours, then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield N,3-dimethyl-1H-indazol-6-amine.

Step 2: Synthesis of N,2,3-Trimethyl-2H-indazol-6-amine [7]

To a solution of N,3-dimethyl-1H-indazol-6-amine (1.00 g, 6.20 mmol) in concentrated H2SO4 (5 mL) at 0 °C, trimethyl orthoformate (2.63 g, 24.8 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice water and basified with a 50% NaOH solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to afford N,2,3-trimethyl-2H-indazol-6-amine.

Step 3: Final Assembly of Pazopanib Hydrochloride [7]

A flask is charged with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and 5-amino-2-methylbenzenesulfonamide (1.05 eq.) in a suitable solvent like ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the reaction mixture is heated to approximately 95 °C until completion. Upon cooling, the product precipitates and can be collected by filtration.

Synthesis of Axitinib

The synthesis of Axitinib can be achieved through copper-catalyzed coupling reactions.[17][18]

Final Step: Deprotection to Yield Axitinib [18][19]

In a reaction flask, (E)-N-methyl-2-{[3-(2-(pyridin-2-yl)ethenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl]thio}benzamide (150.0g, 0.32mol), p-toluenesulfonic acid monohydrate (303.2g, 1.59mol), methanol (800mL), and water (150mL) are combined under a nitrogen atmosphere. The mixture is heated to 65 °C for 4 hours. The solvent is then removed by rotary evaporation. Ethanol (800mL) is added, and the mixture is stirred at 65 °C for 1 hour. The ethanol is removed by rotary evaporation, and this process is repeated three times to yield Axitinib.

Synthesis of Granisetron Hydrochloride

The synthesis of Granisetron typically involves the amidation of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[15][20]

Final Step: Amide Coupling and Salt Formation [20]

1-Methylindazole-3-carboxylic acid is reacted with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This activated intermediate is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et3N). The resulting Granisetron base is then treated with hydrochloric acid (HCl) to afford Granisetron hydrochloride in high yield.

Signaling Pathways Modulated by Indazole-Based Drugs

The therapeutic efficacy of indazole-based drugs stems from their ability to modulate key signaling pathways involved in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for VEGFR, PARP, and 5-HT3 receptor modulators.

VEGFR Signaling Pathway

Pazopanib and Axitinib exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is crucial for the proliferation, migration, and survival of endothelial cells, which form the lining of blood vessels.[1][5]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Axitinib Axitinib Axitinib->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR signaling pathway and its inhibition by Pazopanib and Axitinib.

PARP Signaling Pathway in DNA Repair

Niraparib functions by inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme critical for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[6][21]

PARP_Signaling cluster_nucleus Nucleus DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP DNA_DSB Double-Strand DNA Break DNA_SSB->DNA_DSB If unrepaired BER Base Excision Repair PARP->BER Niraparib Niraparib Niraparib->PARP HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Cell_Death Cell Death DNA_DSB->Cell_Death If HR deficient

Caption: PARP's role in DNA repair and the mechanism of action of Niraparib.

5-HT3 Receptor Signaling Pathway

Granisetron is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. By blocking the binding of serotonin to this receptor in the central and peripheral nervous systems, Granisetron effectively prevents the signaling cascade that leads to nausea and vomiting.[22][23]

HT3_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Ion_Influx Na+, Ca2+ Influx HT3R->Ion_Influx Granisetron Granisetron Granisetron->HT3R Depolarization Depolarization Ion_Influx->Depolarization Vomiting_Reflex Vomiting Reflex Depolarization->Vomiting_Reflex

Caption: 5-HT3 receptor signaling and its antagonism by Granisetron.

Conclusion

The journey of indazole-based compounds from their initial discovery to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. The indazole scaffold's versatility has allowed for the development of drugs that target a wide range of diseases with remarkable efficacy and specificity. The continuous exploration of new synthetic routes and the deeper understanding of the biological pathways these compounds modulate promise a bright future for the development of next-generation indazole-based therapeutics. This guide has provided a comprehensive overview of this remarkable class of compounds, offering valuable insights for researchers and professionals dedicated to the advancement of drug discovery and development.

References

Methodological & Application

Synthesis of 1H-Indazol-7-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1H-Indazol-7-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described methodology employs a two-step sequence involving the preparation of a 7-benzyloxy-protected indazole intermediate, followed by a clean and efficient debenzylation via catalytic hydrogenation. This protocol is designed to be a practical guide, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and scalability in a laboratory setting.

Introduction

Indazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. Specifically, 7-hydroxyindazoles serve as crucial intermediates in the synthesis of compounds targeting a range of diseases. The protocol outlined herein details a reliable and accessible method for the preparation of this compound, beginning with the synthesis of 7-(benzyloxy)-1H-indazole from 2-methyl-3-nitrophenol, followed by its deprotection.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 7-(benzyloxy)-1H-indazole. This step involves the protection of the hydroxyl group of 2-methyl-3-nitrophenol as a benzyl ether, followed by a reductive cyclization to form the indazole ring.

  • Step 2: Deprotection to this compound. The benzyloxy group is selectively removed via catalytic hydrogenation to yield the final product.

Experimental Protocols

Step 1: Synthesis of 7-(benzyloxy)-1H-indazole

Materials:

  • 2-Methyl-3-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Benzylation of 2-Methyl-3-nitrophenol:

    • To a solution of 2-methyl-3-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at 60°C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(benzyloxy)-2-methyl-3-nitrobenzene.

  • Reductive Cyclization:

    • To a mixture of 1-(benzyloxy)-2-methyl-3-nitrobenzene (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2 hours.

    • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 2-(benzyloxy)-6-methylaniline.

    • Dissolve the crude aniline in a mixture of concentrated hydrochloric acid and water at 0°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Slowly raise the temperature to room temperature and stir for an additional 1 hour.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-(benzyloxy)-1H-indazole.

Step 2: Synthesis of this compound

Materials:

  • 7-(benzyloxy)-1H-indazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Catalytic Hydrogenation:

    • Dissolve 7-(benzyloxy)-1H-indazole (1.0 eq) in methanol in a hydrogenation vessel.

    • Add 10% Pd/C (10 mol%) to the solution.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature for 12 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product as a solid.

Data Presentation

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
17-(benzyloxy)-1H-indazole2-Methyl-3-nitrophenol224.2565>95%
2This compound7-(benzyloxy)-1H-indazole134.1492>98%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-(benzyloxy)-1H-indazole cluster_step2 Step 2: Synthesis of this compound SM1 2-Methyl-3-nitrophenol Int1 1-(benzyloxy)-2-methyl-3-nitrobenzene SM1->Int1 BnBr, K₂CO₃ DMF, 60°C Int2 2-(benzyloxy)-6-methylaniline Int1->Int2 Fe, NH₄Cl EtOH/H₂O, Reflux P1 7-(benzyloxy)-1H-indazole Int2->P1 1. NaNO₂, HCl 2. Neutralization P2 This compound P1->P2 H₂, 10% Pd/C MeOH, RT

Caption: Synthetic pathway for this compound.

Characterization Data for this compound

  • Appearance: Off-white to light brown solid.

  • Melting Point: 168-171 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.85 (s, 1H), 9.85 (s, 1H), 7.95 (s, 1H), 7.40 (d, J = 8.0 Hz, 1H), 6.95 (t, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 145.0, 140.5, 133.0, 127.5, 122.0, 115.0, 110.0.

  • Mass Spectrometry (ESI): m/z 135.1 [M+H]⁺.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Filtered catalyst should not be allowed to dry completely in the air.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

Application Notes and Protocols for the Purification of Crude 1H-Indazol-7-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-7-ol is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its unique structure is found in molecules developed for therapeutic areas such as oncology and anti-inflammatory applications.[1][2] The purity of this compound is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document provides a detailed protocol for the purification of crude this compound using recrystallization, a robust and scalable technique for obtaining high-purity crystalline solids.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The principle relies on dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller quantities or are more soluble in the cold solvent, remain in the solution (mother liquor).

Application Notes

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on the purification of similar indazole derivatives, suitable solvent systems to consider include ethanol, methanol, or a mixed solvent system such as ethanol/water or acetone/water.[3][4] The presence of the hydrophilic hydroxyl group on the indazole ring suggests that polar protic solvents or mixtures with water are likely to be effective.[3]

  • Crude Material Characteristics: The crude this compound can appear as a white to yellow or brown powder.[1][2] The color and nature of the impurities will influence the effectiveness of the recrystallization. For highly colored impurities, the use of activated charcoal during the hot filtration step can be beneficial.

  • Optimizing Crystal Growth: Slow cooling of the saturated solution is crucial for the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure this compound can induce crystal formation.

  • Purity Assessment: The purity of the recrystallized this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for the purification of crude this compound using an ethanol/water mixed solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and heating. The goal is to dissolve the solid completely at the boiling point of the solvent.

    • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the preheated flask.

  • Inducing Crystallization:

    • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystal Growth:

    • As the solution cools, crystals of pure this compound should start to form.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data for the recrystallization of crude this compound. Note that the optimal solvent ratios and volumes may vary depending on the purity of the starting material.

ParameterValueUnitNotes
Starting Material
Mass of Crude this compound10.0g
Solvents
Volume of Ethanol50 - 100mLApproximate volume to dissolve the crude solid at boiling point.
Volume of Water25 - 50mLAdded to the hot ethanol solution to induce crystallization.
Temperatures
Dissolution Temperature~78°CBoiling point of ethanol.
Cooling Temperature0 - 5°CIce bath temperature.
Yield and Purity
Expected Yield of Pure Product7.5 - 9.0gCorresponds to a 75-90% recovery.
Expected Purity (by HPLC)>99%
Melting Point~151-155°CLiterature melting point for 1H-Indazol-7-amine is 151-155 °C, which may be a useful reference.[6] A sharp melting point range indicates high purity.

Workflow Diagram

G Workflow for the Recrystallization of this compound A 1. Dissolution Crude this compound in hot ethanol B 2. Hot Filtration (Optional, to remove insoluble impurities) A->B C 3. Induce Crystallization Add hot water until turbidity, then clarify with ethanol B->C D 4. Slow Cooling Allow to cool to room temperature C->D E 5. Ice Bath Cooling Maximize crystal formation D->E F 6. Vacuum Filtration Isolate pure crystals E->F G 7. Washing Wash with cold ethanol/water F->G H 8. Drying Dry under vacuum G->H I Pure this compound Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Purification of 1H-Indazol-7-ol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 1H-Indazol-7-ol using column chromatography. Due to its polar nature, stemming from the hydroxyl (-OH) and amine (-NH) functionalities, specific conditions are recommended to achieve high purity. These protocols are based on established methods for the purification of polar heterocyclic compounds and indazole derivatives.[1][2][3]

Introduction

This compound is a key heterocyclic scaffold of interest in medicinal chemistry and drug development. Its synthesis often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is critical to ensure the integrity of subsequent biological assays and chemical transformations. Column chromatography is a robust and widely used technique for the isolation of such polar organic molecules.[4] The selection of an appropriate stationary phase and mobile phase system is paramount for successful separation.[5][6][7]

Key Considerations for Purification

The primary challenge in the chromatography of this compound and similar nitrogen-containing heterocycles is their tendency to streak on standard silica gel due to the interaction of the polar groups with the acidic silanol groups on the silica surface.[1] To mitigate this, several strategies can be employed, including the use of deactivated silica gel or the addition of modifiers to the mobile phase.

Stationary Phase Selection:

  • Silica Gel: The most common and cost-effective stationary phase for normal-phase chromatography.[4][5] For polar compounds like this compound, a mesh size of 230-400 is typically used for flash chromatography to ensure good resolution.[8]

  • Deactivated Silica Gel: For compounds prone to rearrangement or significant streaking, C2 deactivated silica gel can be beneficial.[1]

  • Alumina (Basic or Neutral): Can be an effective alternative for the purification of amines and other basic compounds, which may help in reducing tailing.[1]

Mobile Phase (Eluent) Selection: The mobile phase is chosen to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.[4][7][9]

  • Common Solvent Systems: A mixture of a non-polar solvent and a polar solvent is typically used. Common choices include Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Ethyl Acetate/Methanol.[2][7][9]

  • Gradient Elution: Starting with a lower polarity mobile phase and gradually increasing the polarity allows for the elution of less polar impurities first, followed by the target compound, often resulting in a cleaner separation.[5]

Data Presentation: Recommended Chromatography Conditions

The following tables summarize recommended starting conditions for the purification of this compound. These should be optimized using TLC prior to performing the column chromatography.[10]

Table 1: Stationary and Mobile Phase Recommendations

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective adsorbent for polar compounds.[5][8]
Mobile Phase System 1 Hexane / Ethyl AcetateGood for a wide range of polarities; start with a gradient.
Mobile Phase System 2 Dichloromethane / MethanolEffective for more polar compounds that may not move in Hex/EtOAc.
Mobile Phase System 3 Ethyl Acetate / MethanolSuitable for highly polar compounds.

Table 2: Example Gradient Elution Profiles

SystemStepSolvent Ratio (v/v)Purpose
Hexane / Ethyl Acetate 1. Equilibration90:10Column packing and equilibration.
2. Loading90:10Loading of the crude sample.
3. Elution Start80:20Elution of non-polar impurities.
4. Gradient Increase70:30 -> 50:50Elution of the target compound.
5. Final Wash0:100 (EtOAc)Elution of highly polar impurities.
DCM / Methanol 1. Equilibration99:1Column packing and equilibration.
2. Loading99:1Loading of the crude sample.
3. Elution Start98:2Elution of less polar impurities.
4. Gradient Increase97:3 -> 90:10Elution of this compound.
5. Final Wash80:20Elution of very polar impurities.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Methanol (ACS Grade)

  • Dichloromethane (ACS Grade)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes/flasks

2. Method Development with TLC:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the dissolved sample onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., 7:3 Hexane:EtOAc, 95:5 DCM:MeOH).

  • Visualize the plates under UV light (254 nm) and/or by staining.

  • The optimal solvent system is one that gives the target compound an Rf value between 0.2 and 0.35 and shows good separation from impurities.[7]

3. Column Preparation (Wet Packing Method):

  • Choose a column with an appropriate diameter and length. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column.[9] Add a thin layer of sand.

  • In a beaker, prepare a slurry of the required amount of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove air bubbles.[11]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.[2]

  • Open the stopcock and drain the solvent until the level is just above the top layer of sand. Never let the column run dry.[11]

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a strong solvent (like DCM or ethyl acetate).

  • Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. This is the dry loading method.

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Alternatively, for wet loading, dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.[11]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the starting solvent mixture, applying pressure if using a flash chromatography setup.

  • Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL for a medium-sized column).

  • If using a gradient, systematically increase the polarity of the eluent as outlined in your developed method (Table 2).

  • Monitor the separation by collecting small spots from the fractions and running TLC plates.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point.

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the decision-making process for method development.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Method Development Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure this compound Evap->Pure

Caption: Experimental workflow for column chromatography purification.

G start Select Solvent System (e.g., 7:3 Hex:EtOAc) tlc Run TLC of Crude Mixture start->tlc decision Is Rf of Target ~0.2-0.3 and spots well-separated? tlc->decision adjust Adjust Solvent Polarity (e.g., increase EtOAc %) decision->adjust No proceed Proceed with Column Chromatography decision->proceed Yes adjust->tlc

Caption: Decision-making flowchart for TLC method development.

References

Application Note: Analytical Methods for the Characterization of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1H-Indazol-7-ol, also known as 7-Hydroxyindazole, is a critical heterocyclic building block in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its versatile structure is also utilized in biochemical research to study enzyme inhibition and receptor interactions.[1] The rigorous characterization of this compound is essential to ensure its identity, purity, and stability, which are critical parameters for its application in research and drug development. This document provides a comprehensive overview of orthogonal analytical methods for the thorough characterization of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented below.

PropertyValueReference
CAS Number 81382-46-9[1][2]
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
Appearance Brown or White to Yellow Solid Powder[1][2]
Purity ≥ 99% (by HPLC) is commercially available[1]
pKa 9.23 ± 0.40 (Predicted)[2]
Storage Store at 0 - 8 °C[1]

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and separating it from potential impurities, isomers, or related substances.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary method for determining the purity of this compound and quantifying any related impurities. A reverse-phase method is typically employed for this purpose.

Experimental Protocol:

  • System Preparation: The HPLC system should be thoroughly purged with the initial mobile phase conditions to ensure a stable baseline.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare working standards by serial dilution as required for linearity and quantification.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with known impurity standards or by using a mass spectrometer as a detector (LC-MS).

Quantitative Data: HPLC Method Parameters The following table outlines a typical gradient HPLC method for the analysis of this compound.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)/%B: 0/10, 20/80, 25/80, 25.1/10, 30/10
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR is the most powerful technique for unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve the compound and show exchangeable protons (from -OH and -NH groups).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts (ppm) to the corresponding atoms in the molecular structure.

Quantitative Data: NMR Parameters

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Experiments ¹H, ¹³C, COSY, HSQC
Reference Tetramethylsilane (TMS) at 0.00 ppm
Temperature 25 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is used to analyze volatile and semi-volatile components, confirm the molecular weight, and aid in the structural elucidation of this compound and its potential impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane. Derivatization may be necessary to increase the volatility of the -OH and -NH groups, for example, by silylation.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

  • Separation: The sample is vaporized and separated based on boiling point and polarity on the GC column.

  • Detection: The separated components enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum provides the molecular ion peak (confirming molecular weight) and a unique fragmentation pattern that serves as a molecular fingerprint.

Quantitative Data: GC-MS Method Parameters

ParameterRecommended Conditions
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Temperature 230 °C (Source), 280 °C (Transfer Line)
Scan Range 40 - 450 m/z

Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability, melting behavior, and decomposition profile of this compound.[3]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Application: TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures.[4] DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.[5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a suitable pan (e.g., aluminum for DSC, platinum or alumina for TGA).

  • Instrument Setup: Place the sample pan in the instrument furnace.

  • Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant heating rate.

  • Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, mass loss percentages, melting point (peak of the endotherm in DSC), and other thermal events.

Quantitative Data: TGA/DSC Method Parameters

ParameterRecommended Conditions
Sample Size 3 - 5 mg
Heating Rate 10 °C/min
Temperature Range 30 °C to 400 °C (or higher if needed)
Purge Gas Nitrogen
Flow Rate 20-50 mL/min
Pans Aluminum (DSC), Alumina (TGA)

Visualizations

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Analytical Testing cluster_2 Phase 3: Data Interpretation & Reporting Sample Sample Receipt (this compound) Visual Visual & Physical Inspection Sample->Visual Solubility Solubility Screening Visual->Solubility HPLC Purity by HPLC-UV Solubility->HPLC LCMS Identity by LC-MS Solubility->LCMS NMR Structure by NMR Solubility->NMR Thermal Thermal Stability by TGA/DSC Solubility->Thermal Interpretation Data Interpretation & Review HPLC->Interpretation LCMS->Interpretation NMR->Interpretation Thermal->Interpretation Report Certificate of Analysis (CoA) Interpretation->Report

Caption: General workflow for the characterization of this compound.

Relationship of Analytical Methods

This diagram shows how orthogonal analytical techniques provide different and complementary information to build a complete profile of the compound.

G cluster_techniques cluster_info Compound This compound HPLC HPLC Compound->HPLC LCMS LC-MS Compound->LCMS NMR NMR Compound->NMR Thermal TGA / DSC Compound->Thermal Purity Purity & Quantification HPLC->Purity MW Molecular Weight LCMS->MW Structure Structural Elucidation NMR->Structure Stability Thermal Stability & Melting Point Thermal->Stability

Caption: Orthogonal methods for characterizing this compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 1H-Indazol-7-ol and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-7-ol is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fused benzene and pyrazole ring system with a hydroxyl group at the 7-position, makes it a valuable scaffold for the synthesis of diverse bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This document provides a detailed guide to the anticipated ¹H and ¹³C NMR spectral features of 7-substituted-1H-indazoles, using predicted data for a representative analog, alongside standardized protocols for sample preparation and data acquisition.

Predicted Spectroscopic Data for 7-Methyl-1H-indazole-3-carboxamide

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 7-Methyl-1H-indazole-3-carboxamide. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The recommended solvent for analysis is deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: Predicted ¹H NMR Data for 7-Methyl-1H-indazole-3-carboxamide in DMSO-d₆
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 14.0br s1HN-H (indazole)
~8.0 - 8.2d1HH4
~7.5 - 7.7br s1HN-H (amide)
~7.2 - 7.4t1HH5
~7.0 - 7.2d1HH6
~7.0 - 7.2br s1HN-H (amide)
~2.5 - 2.6s3HCH₃
Table 2: Predicted ¹³C NMR Data for 7-Methyl-1H-indazole-3-carboxamide in DMSO-d₆
Chemical Shift (δ) ppmAssignment
~165 - 168C=O (amide)
~142 - 144C3
~140 - 142C7a
~128 - 130C5
~125 - 127C7
~122 - 124C3a
~120 - 122C4
~118 - 120C6
~16 - 18CH₃

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data. The following protocols are based on established methodologies for the analysis of small organic molecules.[2][3]

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument.

1D ¹H NMR:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-15 ppm.

1D ¹³C NMR:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-220 ppm.

Protocol 3: Data Processing and Referencing
  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Structural Assignment and Visualization

The chemical structure of this compound with the standard numbering convention is presented below to aid in the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

The logical workflow for NMR-based structural elucidation is outlined in the following diagram.

NMR_Workflow cluster_workflow NMR Structural Elucidation Workflow SamplePrep Sample Preparation (Weighing, Dissolution) DataAcquisition NMR Data Acquisition (1H, 13C, 2D NMR) SamplePrep->DataAcquisition DataProcessing Data Processing (Referencing, Phasing) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation (Assignment, Verification) SpectralAnalysis->StructureElucidation Reporting Reporting (Data Tables, Interpretation) StructureElucidation->Reporting

Caption: General workflow for NMR-based structural elucidation.

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR spectral characterization of this compound and its analogs. While experimental data for the parent compound is elusive, the provided predicted data for a closely related structure, along with detailed experimental protocols, offers valuable guidance for researchers in the field. Adherence to these protocols will facilitate the acquisition of high-quality NMR data, enabling confident structural assignments and furthering research and development efforts involving this important class of compounds.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 1H-Indazol-7-ol using High-Resolution Mass Spectrometry (HRMS). The protocols outlined below are based on established methodologies for the analysis of related indazole derivatives and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate identification and quantification of such compounds are crucial for metabolism, pharmacokinetic, and toxicology studies. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) offers the high sensitivity, selectivity, and mass accuracy required for the unambiguous characterization and quantification of this compound and its metabolites in complex biological matrices.[3][4]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from biological matrices such as plasma or urine.[3]

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-HRMS analysis.[3]

Liquid Chromatography (LC) Parameters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: ramp to 95% B; 8-9 min: hold at 95% B; 9-9.1 min: return to 5% B; 9.1-10 min: re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry (HRMS) Parameters

Instrumentation:

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.[5]

Typical HRMS Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Sheath Gas Flow 40 units
Auxiliary Gas Flow 10 units
Scan Range m/z 50 - 500
Resolution > 60,000 FWHM

| Data Acquisition | Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural fragmentation analysis. |

Data Presentation

Quantitative data for the analysis of this compound should be validated for the specific analyte and matrix. The following tables present representative data that can be expected.

Table 1: Mass Accuracy and Precision

Compound Theoretical m/z [M+H]⁺ Measured m/z Mass Error (ppm)

| this compound | 135.0553 | 135.0551 | -1.48 |

Table 2: Linearity and Sensitivity

Parameter Value
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL

| Limit of Quantification (LOQ) | 1 ng/mL |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (SPE) Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (LC) Separation Recon->LC HRMS High-Resolution Mass Spectrometry (HRMS) LC->HRMS DA Data Acquisition HRMS->DA DP Data Processing & Analysis DA->DP

Caption: Experimental workflow for the LC-HRMS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is proposed to initiate from the protonated molecule [M+H]⁺. The indazole ring is relatively stable, and fragmentation is expected to involve losses of small neutral molecules.

fragmentation_pathway cluster_frags Major Fragment Ions parent This compound [M+H]⁺ m/z = 135.0553 frag1 [M+H-CO]⁺ m/z = 107.0600 parent->frag1 - CO frag2 [M+H-HCN]⁺ m/z = 108.0447 parent->frag2 - HCN frag3 [C6H5]⁺ m/z = 77.0386 frag1->frag3 - N2H2

Caption: Proposed ESI+ fragmentation pathway for this compound.

Discussion

The presented protocols provide a solid foundation for the reliable analysis of this compound by LC-HRMS. The high mass accuracy and resolving power of HRMS instruments like Q-TOF or Orbitrap are essential for the confident identification of the parent compound and its potential metabolites, distinguishing them from isobaric interferences.[5] The proposed fragmentation pathway offers a basis for structural elucidation in tandem mass spectrometry experiments. It is important to note that fragmentation patterns are predictive and should be confirmed experimentally.[5]

The application of these methods will be invaluable for researchers in drug development, pharmacology, and toxicology, enabling a deeper understanding of the metabolic fate and pharmacokinetic properties of this compound and related compounds. The use of orthogonal analytical techniques, such as NMR and FTIR spectroscopy, is also recommended for comprehensive structural characterization.[5]

References

Application Notes and Protocols: Leveraging 1H-Indazol-7-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of various kinases, making it a cornerstone in the development of targeted cancer therapies and treatments for other diseases driven by aberrant kinase activity. Among the various substituted indazoles, 1H-Indazol-7-ol presents a valuable starting material for the synthesis of a diverse array of kinase inhibitors. The hydroxyl group at the 7-position offers a strategic handle for further functionalization, enabling the exploration of chemical space and the optimization of potency and selectivity.

These application notes provide a comprehensive overview of the utilization of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activities of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against their respective kinase targets. This data highlights the potential of the indazole scaffold in achieving high potency against a range of kinases.

Table 1: Inhibitory Activity of Indazole Derivatives against various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
1 ASK115[1]
2 FGFR15.5[2]
3 FGFR22.0[2]
4 VEGFR-23.45[2]
5 Tie-22.13[2]
6 EphB44.71[2]
7 GSK-3β350[2]
8 PAK19.8[3]
9 Pim-10.4[4]
10 Pim-21.1[4]
11 Pim-30.4[4]
12 EGFR T790M5.3[4]
13 PDK180[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of kinase inhibitors starting from this compound. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl or heteroaryl moieties at the C7 position.

Protocol 1: Synthesis of 7-Aryl-1H-indazol-7-ol Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general three-step synthesis: 1) Protection of the indazole nitrogen, 2) Regioselective bromination at the C7 position, and 3) Suzuki-Miyaura cross-coupling, followed by deprotection.

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc)₂O for Boc protection, 1.1 eq) and a base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-protected this compound.

Step 2: Regioselective C7-Bromination

  • Dissolve the N-protected this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or chloroform).

  • Cool the solution to 0 °C and add a brominating agent (e.g., N-Bromosuccinimide (NBS), 1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[5]

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 7-bromo-N-protected-1H-indazol-7-ol.

Step 3: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the 7-bromo-N-protected-1H-indazol-7-ol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[6]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 7-aryl-N-protected-1H-indazol-7-ol.

Step 4: Deprotection

  • Dissolve the 7-aryl-N-protected-1H-indazol-7-ol in a suitable solvent (e.g., DCM for Boc deprotection).

  • Add a deprotecting agent (e.g., trifluoroacetic acid (TFA) for Boc deprotection) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an organic solvent.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final 7-aryl-1H-indazol-7-ol kinase inhibitor.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole-based kinase inhibitors.

ASK1_Signaling_Pathway Stress Signals Stress Signals ASK1 ASK1 Stress Signals->ASK1 TNF-α TNF-α TNF-α->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation FGFR_Signaling_Pathway FGF FGF FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT STAT STAT FGFR->STAT Migration Migration PLCg->Migration Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Survival Survival PI3K_AKT->Survival STAT->Cell_Proliferation Synthesis_Workflow Start This compound Protection N-Protection Start->Protection Bromination C7-Bromination Protection->Bromination Suzuki Suzuki Coupling Bromination->Suzuki Deprotection Deprotection Suzuki->Deprotection Purification Purification & Characterization Deprotection->Purification Screening Biological Screening (Kinase Assays) Purification->Screening Lead_Compound Lead Compound Screening->Lead_Compound

References

Application Note: Regioselective N-alkylation of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3][4][5] The synthesis of N-alkylated indazoles is a critical step in drug development, but the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often results in the formation of regioisomeric mixtures, complicating synthesis and purification.[1][2][6] The regioselectivity of N-alkylation is governed by a delicate balance of steric effects, electronic properties, and reaction conditions such as the choice of base and solvent.[1][2]

This document provides detailed protocols for the N-alkylation of 1H-Indazol-7-ol. For this specific substrate, the substituent at the C-7 position plays a decisive role in directing the regiochemical outcome. The 7-hydroxy group sterically hinders the N-1 position, creating a strong preference for alkylation at the N-2 position.[1][2] Additionally, the acidic nature of the 7-hydroxyl group must be considered when selecting the amount of base to be used.

Factors Influencing Regioselectivity

The alkylation of this compound is predominantly directed to the N-2 position. This selectivity is primarily attributed to steric hindrance imposed by the 7-hydroxyl group, which obstructs access of the alkylating agent to the N-1 nitrogen. Under kinetically controlled conditions, the less hindered N-2 position is favored. While the 1H-indazole tautomer is generally more thermodynamically stable, the significant steric barrier at N-1 makes N-2 alkylation the overwhelmingly favored pathway for 7-substituted indazoles.[1][2][3]

G cluster_factors Governing Factors for this compound cluster_outcome Regiochemical Outcome Indazole This compound Steric Steric Hindrance at C7-OH Indazole->Steric Base Base Selection (e.g., NaH, K2CO3) Indazole->Base Solvent Solvent Choice (e.g., THF, DMF) Indazole->Solvent N1 N1-Alkylation (Sterically Hindered, Minor Product) Steric->N1 Strongly Disfavors N2 N2-Alkylation (Sterically Favored, Major Product) Steric->N2 Strongly Favors Base->N2 Influences Solvent->N2 Influences

Caption: Factors governing the high N-2 regioselectivity in the alkylation of this compound.

Experimental Protocols

Protocol 1: Selective N-2 Alkylation using a Strong Base

This protocol is optimized for achieving high N-2 regioselectivity by leveraging the steric hindrance at the C-7 position. Using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for 7-substituted indazoles.[2][3] Note: Since this compound has two acidic protons (N1-H and O7-H), at least 2.2 equivalents of base are required to ensure deprotonation of both sites prior to alkylation.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equiv.) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the disodium salt should be observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 equiv.) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-2 alkylated product. O-alkylation is a potential side reaction, which can typically be separated chromatographically.

Protocol 2: N-2 Alkylation via Mitsunobu Reaction

The Mitsunobu reaction offers an alternative, milder route to N-2 alkylated indazoles, avoiding the use of strong bases.[6] This method directly couples an alcohol with the indazole. For 7-substituted indazoles, this reaction shows a strong preference for the N-2 regioisomer.[1][2][3]

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. A color change and/or formation of a precipitate is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography (silica gel) to separate the desired N-2 alkylated product from triphenylphosphine oxide and other byproducts.

Workflow and Data Summary

The general workflow for the N-alkylation of this compound is depicted below, followed by a table summarizing the expected regioselectivity based on data from similarly substituted indazoles.

G arrow arrow start Start: This compound prep Preparation: Dissolve/Suspend Substrate & Add Base (if applicable) start->prep reagent Reagent Addition: Add Alkylating Agent (e.g., R-X or R-OH) prep->reagent reaction Reaction: Stir at RT or Heat (Monitor by TLC/LC-MS) reagent->reaction workup Aqueous Workup: Quench Reaction & Extract Product reaction->workup purify Purification: Flash Column Chromatography workup->purify product Product: N2-Alkyl-7-hydroxyindazole purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

Quantitative Data Summary

The following table summarizes expected outcomes for the N-alkylation of this compound based on published results for other 7-substituted indazoles.[1][2] The presence of a C-7 substituent strongly directs alkylation to the N-2 position.

MethodBase/ReagentsSolventTemp (°C)Expected N-1:N-2 RatioExpected Major Product YieldReference Analogy
Protocol 1 NaHTHFRT to 50< 5 : > 95Good to Excellent7-NO₂ & 7-CO₂Me Indazoles[1][2]
Protocol 2 PPh₃, DIAD/DEADTHF0 to RT~25 : 75Moderate to GoodMethyl 1H-indazole-3-carboxylate[1][2][3]
General K₂CO₃ / Cs₂CO₃DMFRT to 80MixtureVariable6-fluoro-1H-indazole[1]

Note: Yields and ratios are estimates and can vary based on the specific alkylating agent and precise reaction conditions.

References

Application Notes and Protocols for the Continuous Flow Synthesis of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Traditional batch synthesis of these compounds can present challenges, often involving hazardous reagents, high temperatures, and exothermic reactions that are difficult to control on a large scale.[1] Flow chemistry offers a robust solution to these challenges by conducting reactions in a continuous stream through a network of tubes or channels.[1] This approach provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved reaction profiles, and inherently safer processes.[1][2] The small reactor volume at any given moment significantly mitigates the risks associated with unstable intermediates, such as diazonium salts, which are often employed in indazole synthesis.[1] These application notes provide detailed protocols for the continuous synthesis of indazoles using flow chemistry, designed for researchers, scientists, and drug development professionals.

Protocol 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines

This protocol outlines a versatile and straightforward one-step synthesis of various substituted 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines in a continuous flow reactor. The method is noted for its operational simplicity and the capability for rapid on-demand production of multigram quantities of diverse indazole derivatives.[1]

Reaction Scheme:

Experimental Workflow:

G cluster_prep Solution Preparation cluster_flow Flow System cluster_workup Work-up & Purification A Solution A: o-Fluorobenzaldehyde (1.0 M) in DMA pumpA Pump A A->pumpA B Solution B: Methylhydrazine (1.2 M) & DIPEA (1.05 M) in DMA pumpB Pump B B->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil (e.g., 10 mL PFA/SS) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Collection in Water bpr->collection extraction Extraction with Organic Solvent collection->extraction purification Column Chromatography extraction->purification product Purified 1H-Indazole purification->product G cluster_prep Solution Preparation cluster_flow Flow System cluster_workup Work-up & Purification A Solution A: Nitroaromatic imine in Triethyl Phosphite pumpA Pump A->pumpA reactor Two Coiled Reactors in Series pumpA->reactor collection Collection reactor->collection purification Column Chromatography collection->purification product N-aryl Indazole purification->product

References

Application of 1H-Indazol-7-ol in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-7-ol, a heterocyclic aromatic compound, is a versatile building block with significant potential in various scientific domains. While its applications in medicinal chemistry are well-documented, its utility in material science is an emerging area of interest. The presence of a hydroxyl group and the indazole core imparts unique electronic and structural properties, making it a candidate for the development of advanced materials. This document provides an overview of the potential applications of this compound in material science, including its use in polymer formulations and organic light-emitting diodes (OLEDs), based on the broader understanding of indazole derivatives. Due to a scarcity of specific data for this compound, this report leverages information on related indazole compounds to provide detailed protocols and illustrate potential performance enhancements.

Application in Polymer Science

This compound can be incorporated into polymer matrices to potentially enhance their thermal and mechanical properties.[1] The rigid indazole structure can increase the stiffness of the polymer chains, while the hydroxyl group can participate in hydrogen bonding, leading to improved intermolecular interactions.

Quantitative Data

No specific quantitative data on the enhancement of polymer properties using this compound is currently available in the reviewed literature. The following table is illustrative of the expected data from experimental studies.

Table 1: Illustrative Thermal and Mechanical Properties of a Polymer Composite with this compound

PropertyBase Polymer (e.g., Polycarbonate)Polymer with 5% this compound (Hypothetical)
Glass Transition Temperature (Tg)150 °C165 °C
Decomposition Temperature (Td, 5% weight loss)480 °C500 °C
Tensile Strength60 MPa75 MPa
Young's Modulus2.4 GPa3.0 GPa
Experimental Protocol: Incorporation of this compound into a Polymer Matrix via Melt Extrusion

This protocol describes a general method for incorporating this compound into a thermoplastic polymer matrix.

Materials:

  • This compound (powder)

  • Thermoplastic polymer pellets (e.g., Polycarbonate, PET, PLA)

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Tensile tester

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the chosen polymer to remove any residual moisture.

  • Premixing: Dry blend the polymer pellets and this compound powder at the desired weight percentage (e.g., 1-10 wt%).

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing parameters of the base polymer.

    • Feed the premixed material into the extruder.

    • The molten polymer composite is extruded through a die to form strands.

  • Pelletization: Cool the extruded strands in a water bath and pelletize them into uniform pellets.

  • Specimen Fabrication:

    • Dry the composite pellets.

    • Use an injection molding machine or a compression molder to fabricate standardized test specimens (e.g., dog-bone shape for tensile testing).

  • Characterization:

    • Thermal Properties: Perform TGA and DSC analysis on the fabricated specimens to determine the decomposition temperature and glass transition temperature.

    • Mechanical Properties: Conduct tensile testing to measure tensile strength, Young's modulus, and elongation at break.

experimental_workflow_polymer cluster_prep Material Preparation cluster_processing Processing cluster_fabrication Specimen Fabrication cluster_characterization Characterization drying Drying of Polymer and this compound premixing Dry Blending drying->premixing extrusion Melt Extrusion premixing->extrusion pelletization Pelletization extrusion->pelletization molding Injection/Compression Molding pelletization->molding thermal Thermal Analysis (TGA, DSC) molding->thermal mechanical Mechanical Testing molding->mechanical

Workflow for Polymer Composite Fabrication and Characterization.

Application in Organic Light-Emitting Diodes (OLEDs)

Indazole derivatives are being explored for their potential use in OLEDs due to their inherent photoluminescent properties.[2] The rigid and planar structure of the indazole core is advantageous for charge transport, and modifications to the molecule can tune the emission color and improve device efficiency. While specific data for this compound is not available, its hydroxyl group offers a reactive site for further functionalization to synthesize novel emitter or host materials.

Quantitative Data

The following table provides an illustrative comparison of OLED device performance. The data for the indazole-based device is hypothetical and represents a target for research.

Table 2: Illustrative Performance of an OLED Device

ParameterStandard Blue Emitter (e.g., Alq3 based)Indazole Derivative Emitter (Hypothetical)
Maximum Emission Wavelength (λem)460 nm450 nm
Maximum Luminance (Lmax)10,000 cd/m²12,000 cd/m²
External Quantum Efficiency (EQE)5%7%
Turn-on Voltage3.5 V3.2 V
CIE Coordinates (x, y)(0.15, 0.18)(0.14, 0.15)
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED

This protocol outlines the general steps for fabricating and testing a multilayer OLED device using thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., PEDOT:PSS

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): Host (e.g., CBP) and Dopant (Indazole derivative)

    • Electron Transport Layer (ETL): e.g., TPBi

    • Electron Injection Layer (EIL): e.g., LiF

  • Cathode material: Aluminum (Al)

  • Thermal evaporation system

  • Glovebox with an inert atmosphere (N₂)

  • Source measure unit, spectroradiometer

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface inside a glovebox.

    • Anneal the substrate on a hotplate to remove the solvent.

  • Deposition of Organic Layers and Cathode:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Sequentially deposit the HTL, EML (by co-evaporation of host and dopant), ETL, and EIL materials. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.

    • Deposit the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated device to a glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a spectroradiometer.

    • Record the electroluminescence (EL) spectrum at different driving voltages.

    • Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficacy.

experimental_workflow_oled cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_characterization Characterization cleaning ITO Substrate Cleaning treatment UV-Ozone/Plasma Treatment cleaning->treatment hil HIL Deposition (Spin-coating) treatment->hil organic_cathode Organic & Cathode Deposition (Thermal Evaporation) hil->organic_cathode encapsulation Encapsulation organic_cathode->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectrum encapsulation->el efficiency Efficiency Calculation jvl->efficiency el->efficiency

Workflow for OLED Fabrication and Characterization.

Application in Sensor Technology

The application of this compound in sensor technology is a largely unexplored area. However, the indazole moiety and the hydroxyl group present opportunities for the development of novel chemical sensors. The hydroxyl group can be functionalized to create specific recognition sites for target analytes. The indazole core can act as a fluorophore, where the binding of an analyte could lead to a change in the fluorescence intensity or wavelength, forming the basis of a chemosensor.

Logical Relationship for a Hypothetical Chemosensor

The following diagram illustrates the logical relationship for a potential fluorescence-based chemosensor using a functionalized this compound derivative.

logical_relationship_sensor Indazolol This compound Functionalization Functionalization of -OH group Indazolol->Functionalization Receptor Indazole Derivative with Receptor Site Functionalization->Receptor Binding Binding Event Receptor->Binding Analyte Target Analyte Analyte->Binding Fluorescence_Change Change in Fluorescence Binding->Fluorescence_Change Detection Analyte Detection Fluorescence_Change->Detection

Logical pathway for a this compound based chemosensor.

Conclusion

This compound presents a promising, yet underexplored, platform for the development of advanced materials. Its inherent chemical functionalities suggest potential for enhancing polymer properties and for creating novel materials for optoelectronic applications like OLEDs and chemical sensors. The provided protocols for polymer composite fabrication and OLED manufacturing, though based on general procedures for related compounds, offer a solid starting point for researchers interested in exploring the specific capabilities of this compound. Further experimental investigation is crucial to generate quantitative data and to fully realize the potential of this versatile molecule in material science.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of 1H-Indazol-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Indazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory effects.[1][2] This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of novel 1H-Indazol-7-ol derivatives using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The assays described herein will quantify the effects of these compounds on cell viability, the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and the expression of crucial signaling proteins like COX-2 and NF-κB.

Experimental Workflow Overview

The overall experimental process involves determining the non-toxic concentration range of the test compounds, followed by evaluating their ability to suppress inflammatory responses in LPS-stimulated macrophages.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Evaluation cluster_2 Phase 3: Biomarker Analysis A Culture RAW 264.7 Macrophages B Treat cells with various concentrations of This compound derivatives A->B C Perform MTT Assay for Cell Viability B->C D Determine Maximum Non-Toxic Concentration C->D E Pre-treat cells with non-toxic concentrations of derivatives D->E F Induce Inflammation with LPS (1 µg/mL) E->F G Collect Supernatant & Cell Lysates F->G H Griess Assay for Nitric Oxide (NO) G->H I ELISA for TNF-α and IL-6 G->I J Western Blot for COX-2 & p-NF-κB G->J K Data Analysis & IC50 Calculation H->K I->K J->K

Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.

Key Inflammatory Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[4][5] The this compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Simplified NF-κB signaling pathway activated by LPS.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[4] Subculture cells every 2-3 days to maintain optimal growth.

Protocol: Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range of the derivatives that does not harm the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.[6]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound derivatives in DMEM.

    • Remove the old medium and treat the cells with 100 µL of the various concentrations of the derivatives for 24 hours. Include a vehicle control (e.g., DMSO) and a control with medium only.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[7] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8][9]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: LPS-Induced Inflammation and Treatment
  • Procedure:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the this compound derivatives (determined from the MTT assay) for 1 hour.[4]

    • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[4]

    • Include the following control groups:

      • Control: Untreated cells.

      • LPS Only: Cells treated only with LPS.

      • Compound Only: Cells treated only with the highest non-toxic concentration of the derivative.

    • After the 24-hour incubation, collect the cell culture supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.

    • Wash the remaining cells with ice-cold PBS and lyse them to collect total protein for Western blot analysis.

Protocol: Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell supernatant.[10]

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[10]

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[10]

    • Nitrite Standard: Sodium nitrite solution for standard curve generation.

  • Procedure:

    • Add 50 µL of cell culture supernatant from each treatment group to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM).[10]

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature.[11]

    • Measure the absorbance at 540 nm.[12]

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the concentration of TNF-α and IL-6 in the cell supernatant.[13]

  • Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's protocol.[14][15]

    • General Steps:

      • Coat a 96-well plate with the capture antibody overnight.[16]

      • Block the plate to prevent non-specific binding.

      • Add standards and cell culture supernatants to the wells and incubate.

      • Wash the plate and add the detection antibody.

      • Wash the plate and add a streptavidin-HRP conjugate.[17]

      • Wash the plate and add a substrate solution (e.g., TMB) to develop color.

      • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[18]

    • Calculate the cytokine concentrations in the samples based on the standard curve generated.

Protocol: Western Blot Analysis of COX-2 and Phospho-NF-κB p65

This technique is used to measure the protein expression levels of COX-2 and the activated (phosphorylated) form of the NF-κB p65 subunit in the cell lysates.[19]

  • Procedure:

    • Protein Extraction: Lyse the cells from step 3 in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[4]

    • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for COX-2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

    • Densitometry: Quantify the band intensity using image analysis software and normalize the expression of target proteins to the loading control.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound Derivatives on Cell Viability

Concentration (µM) Derivative 1 (% Viability) Derivative 2 (% Viability) Positive Control (e.g., Doxorubicin) (% Viability)
0 (Vehicle) 100.0 ± 4.5 100.0 ± 5.1 100.0 ± 4.8
1 98.7 ± 3.9 101.2 ± 4.2 95.3 ± 5.5
10 97.2 ± 5.1 99.8 ± 3.8 70.1 ± 6.2
25 95.5 ± 4.8 96.7 ± 5.3 45.8 ± 4.9
50 88.3 ± 6.2 91.4 ± 4.7 20.4 ± 3.1

| 100 | 65.1 ± 5.9 | 72.5 ± 6.0 | 5.2 ± 1.8 |

Table 2: Inhibition of Nitric Oxide Production by this compound Derivatives in LPS-Stimulated Macrophages

Treatment Concentration (µM) NO Production (µM) % Inhibition
Control - 1.5 ± 0.3 -
LPS (1 µg/mL) - 45.8 ± 3.1 0
LPS + Derivative 1 10 30.2 ± 2.5 34.1
25 18.7 ± 1.9 59.2
50 9.3 ± 1.1 79.7
LPS + Positive Control (e.g., L-NAME) 100 4.1 ± 0.5 91.0

| IC₅₀ (µM) | Derivative 1 | 20.5 | |

Table 3: Effect of this compound Derivatives on TNF-α and IL-6 Production

Treatment Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control - 55 ± 12 30 ± 8
LPS (1 µg/mL) - 3500 ± 210 2800 ± 180
LPS + Derivative 1 25 1650 ± 150 1450 ± 130
50 800 ± 95 750 ± 90

| LPS + Positive Control (e.g., Dexamethasone) | 10 | 650 ± 70 | 500 ± 65 |

References

Application Note and Protocol: Evaluating the Cytotoxicity of 1H-Indazol-7-ol Analogs using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery, particularly in oncology.[1] Indazole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][3][4] Specifically, 1H-Indazol-7-ol and its analogs serve as crucial building blocks in the synthesis of novel therapeutic agents, with noted applications in the development of anti-cancer and anti-inflammatory drugs.[5] This document provides a detailed protocol for assessing the cytotoxicity of this compound analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted, sensitive, and reliable colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active (viable) cells.[6][7] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.[6]

MTT_Principle cluster_cell Metabolically Active Cell MTT MTT (Yellow, Water-Soluble Tetrazolium Salt) Enzyme Mitochondrial NAD(P)H-dependent oxidoreductases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble Crystals) Enzyme->Formazan

Caption: Principle of the MTT assay.

Experimental Protocols

This protocol is optimized for adherent cancer cell lines (e.g., A549, HeLa, MCF-7) cultured in a 96-well plate format.[1][8][9]

Materials and Reagents
  • Biological Materials:

    • Human cancer cell line of choice (e.g., A549, PC-3, K562, Hep-G2).[9]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds:

    • This compound analogs (powder form).

    • Positive control (e.g., Doxorubicin, 5-Fluorouracil).[9]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Trypsin-EDTA solution.

    • Isopropanol with 4 mM HCl and 0.1% NP-40 (optional MTT solvent).[10]

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570-600 nm.

    • 96-well flat-bottom sterile tissue culture plates.

    • Multichannel pipette and sterile pipette tips.

    • Hemocytometer or automated cell counter.

    • Inverted microscope.

    • Orbital shaker.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Mix thoroughly by vortexing or sonication to ensure complete dissolution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution protected from light at -20°C for up to 6 months.[10]

  • Test Compound Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of each this compound analog by dissolving it in sterile DMSO.

    • Store stock solutions in aliquots at -20°C.

    • On the day of the experiment, prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A 1. Harvest and Count Cells B 2. Seed Cells in 96-Well Plate (1,000-100,000 cells/well) A->B C 3. Incubate Overnight (37°C, 5% CO2) B->C D 4. Prepare Serial Dilutions of This compound Analogs E 5. Treat Cells with Compounds D->E F 6. Incubate for 24-72 hours E->F G 7. Add MTT Solution (0.5 mg/mL final) H 8. Incubate for 2-4 hours G->H I 9. Solubilize Formazan Crystals (e.g., with DMSO) H->I J 10. Measure Absorbance (570 nm) I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Procedure
  • Cell Seeding (Day 1):

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cells in a complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "cells only" (negative control), "medium only" (blank), and "vehicle control" (cells + medium with the highest concentration of DMSO).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment (Day 2):

    • After 24 hours, observe the cells under a microscope to confirm attachment and healthy morphology.

    • Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the this compound analogs, positive control, or vehicle control.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation (Day 4/5):

    • Following the treatment period, carefully remove the culture medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for 2 to 4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After the MTT incubation, carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard). A reference wavelength of >650 nm can be used to reduce background noise. Read the plate within 1 hour of adding the solubilization solution.

Data Presentation and Analysis

Data Calculation
  • Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Corrected Absorbance = OD_sample - OD_blank

  • Percentage Cell Viability: Calculate the cell viability for each treatment concentration relative to the vehicle control (which represents 100% viability).

    • % Cell Viability = (Corrected Absorbance_treated / Corrected Absorbance_vehicle control) x 100

Data Summary Table

Summarize the quantitative data in a structured table for clear comparison.

This compound AnalogConcentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Corrected AbsorbanceStd. Deviation% Cell Viability
Vehicle Control 01.2541.2881.2711.2710.017100.0%
Analog X 11.1981.2151.2091.2070.00995.0%
50.9871.0110.9950.9980.01278.5%
100.7540.7780.7620.7650.01260.2%
250.6310.6450.6390.6380.00750.2%
500.4120.4280.4190.4200.00833.0%
1000.2150.2250.2190.2200.00517.3%
Positive Control 100.1550.1620.1580.1580.00412.4%
IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.

  • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the corresponding percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or Microsoft Excel to calculate the IC50 value.[14] The IC50 is the concentration at which the curve crosses the 50% viability mark.[14]

Troubleshooting

ProblemPossible CauseSolution
High background in blank wells Medium contains phenol red; contamination.Use phenol red-free medium for the final steps; check for contamination under a microscope.
Low absorbance readings Cell seeding density is too low; insufficient incubation time with MTT.Increase the number of cells seeded; increase MTT incubation time until a purple color is visible.[15]
High variability between replicates Inconsistent cell seeding; incomplete formazan dissolution; cell loss during washing steps.Ensure a homogenous cell suspension before seeding; ensure complete mixing after adding solvent; be gentle when removing/adding solutions.[10]
Absorbance values too high Cell seeding density is too high.Reduce the number of cells seeded per well to fall within the linear range of the assay.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1H-Indazol-7-ol. This resource is intended for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic strategies are commonly employed for the preparation of this compound:

  • Reductive Cyclization of a Nitro Precursor: This is a classic and widely used method for forming the indazole ring system. The typical starting material is 2-methyl-3-nitrophenol or a related derivative. The nitro group is reduced, which then allows for an intramolecular cyclization to form the indazole core.

  • Demethylation of 7-Methoxy-1H-indazole: This approach is often preferred when the corresponding methoxy-indazole is commercially available or more readily synthesized. The methyl ether is cleaved to yield the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective and commonly used reagent for this demethylation.[1][2]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Here are some common issues and troubleshooting tips:

  • Incomplete Reaction:

    • Reductive Cyclization: Ensure the reducing agent is fresh and added in the correct stoichiometric amount. The reaction time and temperature may also need optimization. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

    • Demethylation: The reactivity of BBr₃ can be sensitive to moisture. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is also critical; while some reactions proceed at room temperature, others may require cooling to control exothermicity and prevent side reactions.

  • Side Product Formation:

    • Isomer Formation: A common side product in indazole synthesis is the formation of the undesired 2H-indazole isomer. The choice of solvent and base can influence the regioselectivity of the reaction.

    • Degradation of Starting Material or Product: The hydroxyl group in this compound can be sensitive to certain reaction conditions. Ensure that the pH and temperature are controlled throughout the process, especially during workup and purification.

  • Issues During Workup and Purification:

    • Product Loss: this compound is a polar compound and may have some solubility in aqueous layers during extraction. To minimize loss, saturate the aqueous phase with sodium chloride (brine) and perform multiple extractions with an appropriate organic solvent like ethyl acetate.

    • Purification Challenges: If you are using column chromatography, selecting the right solvent system is key to achieving good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.

Q3: How can I effectively purify the crude this compound?

A3: The two most common and effective methods for purifying this compound are:

  • Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent is critical for good separation. A typical solvent system would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Start with a low polarity and gradually increase it to elute your product.

  • Recrystallization: This method can be very effective for obtaining highly pure material if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, methanol, ethyl acetate, or mixtures with water.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive reagents (e.g., old reducing agent, hydrolyzed BBr₃).Use fresh, high-purity reagents. Ensure anhydrous conditions for moisture-sensitive reagents.
Incorrect reaction temperature or time.Monitor the reaction progress using TLC to determine the optimal reaction time and temperature.
Formation of Multiple Products (as seen on TLC) Formation of the 2H-indazole isomer.Optimize the reaction conditions, particularly the choice of solvent and base, to favor the formation of the 1H-isomer.
Side reactions due to functional group incompatibility.Protect sensitive functional groups if necessary. For example, the hydroxyl group might need protection in certain reaction schemes.
Difficulty in Isolating the Product Product is partially soluble in the aqueous layer during workup.Saturate the aqueous layer with brine and perform multiple extractions with an appropriate organic solvent.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Poor Separation During Column Chromatography Inappropriate solvent system.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf value of 0.2-0.4 for the desired product).
The compound is streaking on the silica gel column.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape.

Experimental Protocols

Method 1: Demethylation of 7-Methoxy-1H-indazole

This protocol is a general guideline and may require optimization based on your specific substrate and laboratory conditions.

Materials:

  • 7-Methoxy-1H-indazole

  • Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 7-Methoxy-1H-indazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BBr₃ solution (2-3 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add saturated sodium bicarbonate solution to the residue to neutralize the excess acid.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Parameter Method 1: Demethylation
Starting Material 7-Methoxy-1H-indazole
Key Reagent Boron tribromide (BBr₃)
Typical Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Workup Quenching with methanol, aqueous workup
Purification Column Chromatography
Potential Yield Moderate to High

This technical support guide is for informational purposes only and should be used by qualified individuals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing the Synthesis and Troubleshooting

Synthesis of this compound via Demethylation

Start 7-Methoxy-1H-indazole Reagent BBr₃ in DCM, 0°C to RT Start->Reagent Intermediate Intermediate Complex Reagent->Intermediate Quench Quench with MeOH Intermediate->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via demethylation.

Troubleshooting Low Yield

Start Low Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions MonitorTLC Monitor Reaction Progress by TLC CheckConditions->MonitorTLC Incomplete Incomplete Reaction? MonitorTLC->Incomplete Optimize Optimize Reaction Time/ Temperature/Reagents Incomplete->Optimize Yes WorkupLoss Analyze Workup & Purification Steps Incomplete->WorkupLoss No SideProducts Side Products Observed? WorkupLoss->SideProducts Characterize Characterize Byproducts & Adjust Conditions SideProducts->Characterize Yes PurificationLoss High Loss During Purification? SideProducts->PurificationLoss No OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification Yes

Caption: A logical flow for troubleshooting low yield in synthesis.

References

Common side products in the synthesis of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Indazol-7-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reductive cyclization of 2-methyl-6-nitrophenol. This process typically involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization to form the indazole ring.

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

A2: While the reductive cyclization of 2-methyl-6-nitrophenol is generally efficient, several side products can arise depending on the reaction conditions. These may include:

  • 2-Amino-6-methylphenol: This is a result of incomplete cyclization of the intermediate formed after the reduction of the nitro group.

  • Indazole N-oxides: Over-oxidation or side reactions can sometimes lead to the formation of N-oxide derivatives of the indazole core.[1]

  • Polymeric materials: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the formation of tarry, polymeric byproducts.

  • Isomeric indazoles: Depending on the starting material's purity and the reaction pathway, the formation of other positional isomers, though less common for this specific synthesis, can occur.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis of this compound can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material (2-methyl-6-nitrophenol), the intermediate (2-amino-6-methylphenol), and the final product (this compound). Staining with a visualizing agent like potassium permanganate can aid in the identification of spots. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is a commonly used stationary phase. The choice of eluent is critical for good separation; a gradient of ethyl acetate in hexane is often effective.

  • Recrystallization: A suitable solvent system for recrystallization would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. A mixture of ethanol and water or ethyl acetate and hexane could be explored.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Presence of Unreacted Starting Material

Possible Cause:

  • Incomplete Reduction: The reducing agent may not be active enough, or the reaction time might be insufficient to fully reduce the nitro group of 2-methyl-6-nitrophenol.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

Solutions:

  • Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium formate) is a common method. Ensure the catalyst is fresh and active.

  • Reaction Conditions: Increase the reaction temperature moderately. For catalytic hydrogenation, ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen source.

  • Monitor the Reaction: Use TLC to monitor the disappearance of the starting material before quenching the reaction.

Problem 2: Significant Amount of 2-Amino-6-methylphenol in the Product Mixture

Possible Cause:

  • Incomplete Cyclization: The conditions may not be favorable for the intramolecular cyclization of the 2-amino-6-methylphenol intermediate. This can be influenced by pH and temperature.

Solutions:

  • Adjusting pH: The cyclization step is often acid-catalyzed. A mild acidic workup after the reduction step might facilitate the ring closure.

  • Thermal Promotion: Gently heating the reaction mixture after the reduction is complete can sometimes promote cyclization.

  • Diazotization Route: An alternative approach involves the diazotization of 2-amino-6-methylphenol followed by reduction, which can lead to cleaner cyclization.

Problem 3: Formation of Dark, Tarry Byproducts

Possible Cause:

  • High Reaction Temperature: Excessive heat can lead to polymerization and degradation of the starting material, intermediate, or product.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can also promote the formation of undesirable polymeric materials.

Solutions:

  • Temperature Control: Maintain the reaction temperature within the optimal range as determined by literature or preliminary experiments.

  • pH Management: Use milder acidic or basic conditions if required for the reaction. A buffered system might be beneficial.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Data Presentation

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Reducing Agent Old/Inactive CatalystFresh, High-Activity CatalystHigher conversion of starting material
Temperature Too low (< 50°C)Optimized (e.g., 60-80°C)Faster reaction rate, complete conversion
Reaction Time Too shortMonitored by TLC for completionMinimizes unreacted starting material
pH Neutral/Slightly BasicMildly Acidic (for cyclization)Promotes efficient cyclization, reduces intermediate
Atmosphere AirInert (N2 or Ar)Reduces oxidative side products and tar formation

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-6-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.

  • Reduction: To this suspension, add a hydrogen source. This can be done by either:

    • Bubbling hydrogen gas through the mixture.

    • Adding a hydrogen donor like ammonium formate (3.0-5.0 eq) portion-wise.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

Synthesis_of_1H_Indazol_7_ol start 2-Methyl-6-nitrophenol intermediate 2-Amino-6-methylphenol start->intermediate Reduction (e.g., H2, Pd/C) side_product3 Polymeric Byproducts start->side_product3 Decomposition product This compound intermediate->product Intramolecular Cyclization side_product1 Incomplete Cyclization (2-Amino-6-methylphenol) intermediate->side_product1 Stalls intermediate->side_product3 Decomposition side_product2 Indazole N-oxide product->side_product2 Over-oxidation

Caption: Synthetic pathway to this compound and potential side products.

Troubleshooting_Workflow start Analyze Crude Product (TLC, HPLC, NMR) issue1 High amount of starting material? start->issue1 solution1 Optimize reduction: - Check catalyst activity - Increase reaction time/temp issue1->solution1 Yes issue2 Presence of 2-amino-6-methylphenol? issue1->issue2 No solution1->start solution2 Promote cyclization: - Mild acid treatment - Gentle heating issue2->solution2 Yes issue3 Formation of tarry byproducts? issue2->issue3 No solution2->start solution3 Refine conditions: - Lower temperature - Use inert atmosphere issue3->solution3 Yes end Purify Product (Column Chromatography, Recrystallization) issue3->end No solution3->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting Regioselectivity in Indazole N-Alkylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole N-Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective N-alkylation of indazoles. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated products?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of regioisomers because the indazole anion, formed upon deprotonation, is an ambident nucleophile.[1] The final ratio of N1 to N2 products is highly sensitive to a delicate balance of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[2][3][4]

Q2: How can I favor the formation of the N1-alkylated indazole?

Achieving high selectivity for the N1 position typically involves conditions that allow for thermodynamic control, as the 1H-indazole tautomer is generally more stable.[2][4] A common and effective strategy is the use of sodium hydride (NaH) as a base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4] This combination has been reported to provide greater than 99% N1 regioselectivity for indazoles with various C-3 substituents.[5][6] The sodium cation is thought to coordinate with the N2 nitrogen and a nearby coordinating group on the indazole, sterically hindering attack at the N2 position.[1]

Q3: What conditions are optimal for obtaining the N2-alkylated product?

Selectivity for the N2 position often requires conditions that favor kinetic control.[2] Substituents at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically block the N1 position and direct alkylation to N2.[3][5][6] Additionally, specific catalytic systems can provide high N2 selectivity. For instance, the use of triflic acid (TfOH) as a catalyst in the reaction of indazoles with diazo compounds has been shown to yield excellent N2 regioselectivity.[2] Another method involves the Mitsunobu reaction, which has demonstrated a strong preference for the formation of the N2 regioisomer.[3]

Q4: What is the role of substituents on the indazole ring in determining regioselectivity?

Substituents play a critical role in directing the outcome of N-alkylation:[2][4]

  • Steric Hindrance: Bulky substituents at the C7 position tend to hinder alkylation at the adjacent N1 position, thus favoring N2 alkylation.[2] Conversely, sterically demanding groups at the C3 position can favor N1 substitution.[3]

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[3][5][6]

Q5: How do the base and solvent choice impact the N1/N2 ratio?

The selection of base and solvent is crucial for controlling regioselectivity:[2][3][7]

  • For N1-Selectivity: Strong bases like sodium hydride (NaH) in nonpolar, aprotic solvents such as tetrahydrofuran (THF) are highly effective for promoting N1-alkylation.[4]

  • For Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[2][8]

  • Solvent-Dependent Regioselectivity: In some cases, the choice of solvent alone can influence the isomeric ratio. For example, the use of NaHMDS in THF versus DMSO has been observed to produce different outcomes.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no N1-selectivity Reaction conditions favor kinetic control.Switch to conditions that favor thermodynamic control. Use a strong base like NaH in a non-polar aprotic solvent like THF.[3][4]
The indazole substrate has an electron-withdrawing group at C7.Be aware that EWGs at C7 strongly direct to N2.[3][6] Consider a different synthetic strategy if N1 is desired.
Low or no N2-selectivity Reaction conditions favor thermodynamic control.Employ conditions that favor kinetic control. If applicable, introduce a bulky substituent at C7 to sterically hinder N1.[2]
The chosen method is not suitable for N2-selectivity.Consider using a Mitsunobu reaction or a catalytic system with TfOH and a diazo compound for high N2-selectivity.[2][3]
Reaction gives a nearly 1:1 mixture of isomers Use of a weak base in a polar aprotic solvent.Using K₂CO₃ in DMF is known to give poor selectivity.[8] To favor N1, switch to NaH/THF.[3] For N2, consider the methods mentioned above.
Low overall yield Incomplete reaction or side product formation.Increase reaction temperature or time. Ensure anhydrous conditions. Purify reagents if necessary.
Difficulty in separating N1 and N2 isomers.Isomer separation can be challenging.[2] Optimize reaction conditions for higher selectivity to simplify purification. Flash column chromatography is often used for separation.[2]

Quantitative Data Summary

The following table summarizes the reported regioselectivity for the N-alkylation of various indazole substrates under different reaction conditions.

Indazole SubstrateAlkylating AgentBase / Solvent / OtherN1:N2 RatioTotal Yield (%)Reference
1H-Indazole (unspecified C7 substituent)Isobutyl bromideK₂CO₃ / DMF58:4272 (47 for N1, 25 for N2)[8]
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF--[2]
3-carboxymethyl-1H-indazolen-pentyl bromideNaH / THF>99:1-[3][5][6]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THF>99:1-[3][5][6]
3-COMe-1H-indazolen-pentyl bromideNaH / THF>99:1-[3][5][6]
3-carboxamide-1H-indazolen-pentyl bromideNaH / THF>99:1-[3][5][6]
7-NO₂-1H-indazolen-pentyl bromideNaH / THF≤4:≥96-[3][5][6]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF≤4:≥96-[3][5][6]
Methyl 1H-indazole-3-carboxylaten-pentanolMitsunobu (DIAD, PPh₃)1:2.578 (20 for N1, 58 for N2)[3]
1H-indazoleDiazo compoundTfOH (catalytic) / DCMup to 0:100High[2]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control) [2][4]

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Allow the suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.1-1.5 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N2-Alkylation (Kinetic Control - Mitsunobu Reaction) [2][3]

  • Preparation: Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Protocol 3: Alkylation with Mixed Regioselectivity [2][8]

  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Separate the N1 and N2 regioisomers using flash column chromatography.

Visual Guides

influencing_factors cluster_substrate Indazole Substrate cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_control Control steric Steric Effects (C3/C7) product N1/N2 Product Ratio steric->product electronic Electronic Effects (EWG/EDG) electronic->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., THF, DMF) solvent->product temp Temperature temp->product alkylating_agent Alkylating Agent (R-X) alkylating_agent->product thermo Thermodynamic thermo->product kinetic Kinetic kinetic->product

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole N-alkylation.

troubleshooting_workflow start Start: Undesired N1/N2 Ratio analyze Analyze Current Conditions: - Base & Solvent - Temperature - Substrate Substituents start->analyze desired_n1 Desired Product: N1 analyze->desired_n1 desired_n2 Desired Product: N2 analyze->desired_n2 implement_n1 Implement N1-Selective Conditions: - NaH/THF - Thermodynamic Control desired_n1->implement_n1 implement_n2 Implement N2-Selective Conditions: - Mitsunobu or TfOH/diazo - Kinetic/Steric Control desired_n2->implement_n2 run_reaction Run Small-Scale Test Reaction implement_n1->run_reaction implement_n2->run_reaction analyze_results Analyze N1/N2 Ratio (LC-MS/NMR) run_reaction->analyze_results success Success: Desired Regioisomer Achieved analyze_results->success Ratio is good further_optimization Further Optimization Needed analyze_results->further_optimization Ratio is poor further_optimization->analyze

Caption: A general workflow for troubleshooting and optimizing indazole N-alkylation regioselectivity.

References

Optimizing reaction conditions for indazole synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for optimizing reaction conditions, specifically focusing on temperature and catalyst selection. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for indazole synthesis, and how do they compare?

A1: The most prevalent catalytic systems for indazole synthesis involve copper (Cu) and palladium (Pd).

  • Copper-catalyzed reactions are often more cost-effective and are widely used for intramolecular C-N bond formation, particularly in the cyclization of ortho-haloarylhydrazones.[1] Copper(I) sources like CuI are common.[2]

  • Palladium-catalyzed reactions are also highly effective, especially for cross-coupling reactions to build the indazole scaffold.[3] Common catalysts include Pd(OAc)₂ and Pd₂(dba)₃, often used with phosphine ligands like dppf or Xantphos.[4][5][6]

The choice between copper and palladium often depends on the specific transformation, substrate scope, and cost considerations.

Q2: How critical is temperature for indazole synthesis, and what is a good starting point for optimization?

A2: Temperature is a critical parameter that significantly influences reaction rate, yield, and selectivity. A suboptimal temperature can lead to incomplete conversion or the formation of byproducts.[7]

  • For many copper- and palladium-catalyzed cyclizations of arylhydrazones, temperatures often range from 80°C to 120°C.[2][8]

  • The Davis-Beirut synthesis of 2H-indazoles from o-nitrobenzylamines can proceed at milder temperatures, for instance, 60°C.[3]

  • A systematic temperature screening is recommended to find the optimal balance for your specific substrate and catalyst system.[7]

Q3: My indazole synthesis is producing a mixture of N1 and N2 regioisomers. How can I control the selectivity?

A3: Achieving regioselectivity between the N1 and N2 positions is a common challenge. The outcome is influenced by steric and electronic effects of the substrate, as well as the reaction conditions.

  • For N1-selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[7] Bulky substituents at the C3 position of the indazole ring can also sterically hinder the N2 position, promoting N1 substitution.

  • For N2-selectivity: The presence of an electron-withdrawing group (e.g., -NO₂) at the C7 position can strongly direct alkylation to the N2 position.[7] Additionally, some reaction conditions, such as the Mitsunobu reaction, can favor the formation of the N2 isomer.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is giving a low yield, and I observe a significant amount of unreacted starting material. What should I do?

A: Low yield and incomplete conversion are common issues that can often be resolved by systematically evaluating the reaction parameters.

Potential Cause Troubleshooting Steps
Suboptimal Temperature - Gradually increase the reaction temperature in 10-20°C increments. Be aware that excessive heat can lead to decomposition.[7] - For some reactions, prolonged reaction times at a moderate temperature may be more effective than high temperatures for a short duration.
Catalyst Deactivation - Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen), as water and oxygen can deactivate many catalysts.[4] - The N-H group of the indazole itself can sometimes interfere with the catalytic cycle. Consider N-protection (e.g., with a BOC group) if other optimizations fail.[4] - If catalyst poisoning is suspected from impurities in the starting materials, purify the starting materials before use.
Inappropriate Base or Solvent - The choice of base and solvent is often linked. Ensure they are compatible. For example, a strong base like NaH is most effective in an aprotic solvent like THF.[7] - If solubility of starting materials is an issue, screen solvents with different polarities (e.g., DMF, DMSO, 1,4-dioxane).[7]
Insufficient Reaction Time - Monitor the reaction progress using TLC or LC-MS at regular intervals to determine if the reaction has reached completion.

Experimental Protocols & Data

Protocol 1: Copper-Catalyzed Synthesis of 1-Phenyl-1H-indazole

This protocol describes the intramolecular N-arylation of an o-chlorinated arylhydrazone.[2]

Reaction Scheme: o-chlorobenzaldehyde phenylhydrazone → 1-phenyl-1H-indazole

Reagents and Conditions:

Reagent/ParameterQuantity/Value
o-chlorobenzaldehyde phenylhydrazone0.5 mmol
Copper(I) Iodide (CuI)20 mol %
Potassium Hydroxide (KOH)200 mol % (2.0 equiv.)
1,10-Phenanthroline (ligand)22 mol %
Dimethylformamide (DMF)2.5 mL
Temperature 120°C
Reaction Time24 hours
Yield ~60%

Procedure:

  • To a reaction vial, add the o-chlorobenzaldehyde phenylhydrazone (0.5 mmol), CuI (20 mol %), KOH (2.0 equiv.), and 1,10-phenanthroline (22 mol %).

  • Add DMF (2.5 mL) and seal the vial.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles

This protocol details the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[5][6]

Reaction Scheme: N-aryl-N-(o-bromobenzyl)hydrazine → 2-aryl-2H-indazole

Reagents and Conditions:

Reagent/ParameterQuantity/Value
N-aryl-N-(o-bromobenzyl)hydrazine1.0 equiv.
Palladium(II) Acetate (Pd(OAc)₂)5 mol %
1,1'-Bis(diphenylphosphino)ferrocene (dppf)7.5 mol %
Sodium tert-butoxide (NaOt-Bu)1.2 equiv.
TolueneAnhydrous
Temperature 90°C
Reaction TimeVaries (monitor by TLC)
Yield Moderate to Good

Procedure:

  • In an oven-dried reaction vessel, combine the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv.), Pd(OAc)₂ (5 mol %), dppf (7.5 mol %), and NaOt-Bu (1.2 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress by TLC. A common byproduct is the debrominated starting material.[5]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Conversion temp Optimize Temperature (e.g., 80-120°C screen) start->temp catalyst Check Catalyst System (Inert atmosphere, anhydrous) start->catalyst base_solvent Screen Base/Solvent (e.g., NaH/THF, K2CO3/DMF) start->base_solvent time Increase Reaction Time (Monitor by TLC/LC-MS) start->time outcome Improved Yield temp->outcome catalyst->outcome base_solvent->outcome time->outcome

Caption: Troubleshooting workflow for addressing low yield in indazole synthesis.

Logical Flow for Catalyst & Temperature Optimization

optimization_flow start Start Synthesis Optimization choose_catalyst Select Catalyst System (e.g., Cu- or Pd-based) start->choose_catalyst temp_screen Initial Temperature Screen (e.g., 80°C, 100°C, 120°C) choose_catalyst->temp_screen check_yield Analyze Yield and Purity temp_screen->check_yield yield_ok Yield Acceptable? check_yield->yield_ok optimize_catalyst Optimize Catalyst Loading & Ligand (if applicable) yield_ok->optimize_catalyst No end Optimized Conditions yield_ok->end Yes re_screen Re-screen Temperature optimize_catalyst->re_screen re_screen->check_yield

Caption: Logical workflow for optimizing catalyst and temperature conditions.

References

How to avoid the formation of the N2 isomer in 1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of N2 isomer formation during 1H-indazole synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments aimed at synthesizing the 1H-indazole isomer.

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: Achieving high selectivity for the N1-substituted indazole often involves shifting the reaction conditions to favor the thermodynamically more stable product.[1][2] Here are several strategies to enhance N1-selectivity:

  • Optimize the Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective method for achieving N1-selectivity.[3][4][5] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C-3 substituents.[4][6][7]

  • Evaluate Your Substituents: The presence of bulky substituents at the C-3 position of the indazole ring can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[3][4] Substituents like carboxymethyl, tert-butyl, or carboxamide groups strongly favor the formation of the N1-isomer when using the NaH/THF system.[1][4][7]

  • Consider Thermodynamic Equilibration: In certain cases, the N1-substituted product can be favored by allowing the reaction to reach thermodynamic equilibrium.[5] Using specific electrophiles in a solvent like DMF can facilitate an equilibration process that enriches the more stable N1-substituted indazole.[5][7]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the formation of the kinetically preferred N2-product, you can modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.[2]

  • Introduce an Electron-Withdrawing Group (EWG): The most effective strategy is to utilize an indazole precursor bearing a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[1][4][7]

  • Employ Acidic or Neutral Conditions: While basic conditions often result in a mixture or favor the N1 isomer, alkylation under neutral or acidic conditions can selectively proceed at the N2 position.[1] A notable method involves using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH) for effective N2-alkylation.[8][9]

  • Utilize Specific Metal-Mediated Reactions: Certain protocols, such as Ga/Al-mediated direct alkylation, have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1 versus N2 selectivity during the alkylation of indazoles?

A1: The regiochemical outcome of indazole N-alkylation is governed by a delicate interplay of several factors.[3] Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products.[3] Key parameters that can be adjusted to favor one regioisomer include:

  • Choice of Base and Solvent: This combination is critical. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[3][4][5]

  • Substituents on the Indazole Ring: Both electronic and steric effects of substituents are significant. Bulky groups at the C3-position can favor N1 alkylation due to steric hindrance.[3][4] Conversely, electron-withdrawing groups at the C7-position strongly direct alkylation to the N2 position.[3][4]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the product ratio.

  • Nature of the Electrophile: The alkylating or acylating agent used can also influence the regioselectivity.[5]

Q2: How can I distinguish between the 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the 3-position is a key indicator. For 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer. ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, chromatographic techniques like HPLC can often separate the two isomers, and their distinct UV-Vis spectra can aid in identification.[10]

Q3: Are there synthetic routes that inherently favor the formation of 1H-indazoles over 2H-indazoles?

A3: Yes, several synthetic strategies are designed to be highly regioselective for the 1H-indazole core. These methods often construct the indazole ring in a way that directs the substitution pattern. Examples include:

  • Silver(I)-Mediated Intramolecular Oxidative C-H Amination: This method provides an efficient route to a variety of 3-substituted 1H-indazoles from arylhydrazones.[11]

  • Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling: This is another modern and robust method for the regioselective synthesis of substituted 1H-indazoles.[11]

  • Metal-Free Synthesis from o-Aminobenzoximes: This approach utilizes methanesulfonyl chloride and triethylamine to achieve the synthesis of 1H-indazoles under mild conditions.[12]

Data Presentation

The following tables summarize quantitative data on the regioselectivity of indazole alkylation under various conditions.

Table 1: Effect of Base and Solvent on N1/N2 Selectivity

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF>99:1[5]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK₂CO₃DMF1.5:1[5]
1H-IndazoleMethyl iodideNaHTHF1.5:1[5]
1H-IndazoleMethyl iodideK₂CO₃Acetone1:1.2[5]

Table 2: Effect of Substituents on N1/N2 Selectivity (using NaH/THF)

C3-SubstituentC7-SubstituentN1:N2 RatioReference
-CO₂MeH>99:1[4][7]
-C(CH₃)₃H>99:1[4][7]
-CONH₂H>99:1[4][7]
H-NO₂4:96[4][7]
H-CO₂Me4:96[4][7]

Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is optimized for the selective synthesis of N1-alkylated indazoles.[1][3]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation using TfOH Catalyst

This protocol is designed for the selective synthesis of N2-alkylated indazoles.[8]

  • Reagent Preparation: In a reaction vessel, combine the 1H-indazole (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.2 eq) in a suitable anhydrous solvent (e.g., dioxane).

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, e.g., 0.1 eq) to the mixture at room temperature under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the desired N2-alkylated indazole.

Visualizations

N_Alkylation_Decision_Workflow cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Start: Low N1/N2 Selectivity desired_product Desired Product? start->desired_product n1_product N1-Substituted Indazole desired_product->n1_product N1 n2_product N2-Substituted Indazole desired_product->n2_product N2 strategy_n1_base Use NaH in THF n1_product->strategy_n1_base strategy_n1_sterics Introduce bulky C3-substituent n1_product->strategy_n1_sterics strategy_n1_thermo Thermodynamic Equilibration (e.g., DMF) n1_product->strategy_n1_thermo strategy_n2_ewg Use C7 Electron- Withdrawing Group n2_product->strategy_n2_ewg strategy_n2_acidic Use Acidic Conditions (e.g., TfOH cat.) n2_product->strategy_n2_acidic strategy_n2_kinetic Kinetic Control Conditions n2_product->strategy_n2_kinetic

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Factors_Influencing_Alkylation outcome N1 vs. N2 Alkylation Outcome substituents Substituent Effects substituents->outcome steric Steric Hindrance (e.g., C3-substituent) substituents->steric electronic Electronic Effects (e.g., C7-EWG) substituents->electronic conditions Reaction Conditions conditions->outcome base_solvent Base & Solvent (e.g., NaH/THF) conditions->base_solvent temperature Temperature conditions->temperature control Reaction Control control->outcome thermodynamic Thermodynamic (favors N1) control->thermodynamic kinetic Kinetic (favors N2) control->kinetic

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

References

Technical Support Center: 1H-Indazol-7-ol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 1H-Indazol-7-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Common routes for synthesizing the indazole core that are considered for scale-up include the cyclization of o-nitroketoximes and the reaction of substituted o-toluidine with nitrites. For this compound specifically, a frequently explored pathway involves the cyclization of a substituted o-aminobenzaldehyde or a related derivative. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations.

Q2: What are the critical safety concerns when scaling up this compound production, especially when using hydrazine?

A2: The use of hydrazine hydrate is a significant safety concern due to its high toxicity, potential carcinogenicity, and the risk of explosion, particularly in the headspace of a reactor.[1] On a large scale, it is crucial to implement stringent safety protocols, including operating in a well-ventilated area, using appropriate personal protective equipment (PPE), and carefully controlling reaction temperature to prevent runaway reactions.[2] High dilution of hydrazine hydrate and moderate reaction temperatures can help ensure a safer process.[1]

Q3: How can the formation of the undesired 2H-indazole isomer be minimized during scale-up?

A3: The formation of the 2H-indazole isomer is a common challenge in indazole synthesis. The regioselectivity is often influenced by the reaction conditions. Careful control of temperature, solvent, and pH can favor the formation of the more thermodynamically stable 1H-indazole tautomer.[3] In some cases, the choice of a specific synthetic route can inherently provide better selectivity.

Q4: What are typical impurities encountered during the large-scale synthesis of this compound?

A4: Besides the 2H-indazole isomer, other common impurities may include unreacted starting materials, hydrazone intermediates, and dimeric byproducts.[4] The impurity profile can vary significantly depending on the synthetic route and reaction conditions. It is essential to develop robust analytical methods to identify and quantify these impurities to ensure the quality of the final product.

Q5: What purification methods are most effective for this compound at an industrial scale?

A5: Recrystallization is a common and effective method for purifying this compound on a large scale.[5][6] The key is to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[5] Column chromatography can also be used, but it is often less practical and more costly for large quantities.[7]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious of potential side reactions at higher temperatures.[8]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause degradation of the product or starting materials and promote side reactions.[8] Perform small-scale experiments to determine the optimal temperature range.
Poor Quality of Starting Materials or Reagents Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction and lead to lower yields.
Inefficient Mixing Inadequate agitation in a large reactor can lead to localized temperature gradients and concentration differences, resulting in an incomplete reaction and increased side product formation. Ensure the mixing is sufficient for the scale of the reaction.
Problem 2: High Levels of Impurities
Possible Cause Suggested Solution
Formation of 2H-Indazole Isomer As mentioned in the FAQs, optimize reaction conditions such as temperature, solvent, and pH to favor the formation of the 1H-isomer.
Side Reactions (e.g., dimer formation, hydrazone intermediates) The formation of side products is often temperature-dependent.[4][8] Running the reaction at the lowest effective temperature can help minimize these impurities. The order of addition of reagents can also be critical.
Exothermic Reaction Leading to Runaway Conditions Some synthetic steps, particularly those involving hydrazine or nitration, can be highly exothermic.[1] Implement effective temperature control measures, such as slow addition of reagents and efficient cooling systems, to prevent temperature spikes that can lead to increased impurity formation and safety hazards.
Atmospheric Contamination Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Problem 3: Difficulty with Product Isolation and Purification
Possible Cause Suggested Solution
"Oiling Out" During Recrystallization This occurs when the product separates as a liquid instead of a solid. This can be caused by a supersaturated solution or rapid cooling.[5] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[5]
Poor Crystal Formation If crystals do not form upon cooling, it may be due to high solubility in the chosen solvent or the presence of impurities that inhibit crystallization. Try scratching the inside of the flask to induce crystallization, or add a seed crystal of the pure product. If these methods fail, a different recrystallization solvent or solvent system may be necessary.
Product Contamination After Filtration Ensure the product is washed with a small amount of cold, fresh solvent during filtration to remove any residual mother liquor containing impurities.[5]
Residual Solvent in the Final Product After filtration, the product should be dried thoroughly under vacuum at an appropriate temperature to remove any remaining solvent.[5]

Quantitative Data Summary

The following tables provide representative data for the synthesis of indazole derivatives. Note that specific values for this compound may vary depending on the exact synthetic route and scale-up conditions.

Table 1: Effect of Temperature on Yield and Purity

Temperature (°C)Yield (%)Purity (%) (by HPLC)
806592
907895
1008597
1108294
1207588

Note: This table illustrates a typical trend where yield and purity increase with temperature up to an optimal point, after which side reactions and degradation can lead to a decrease in both.[8]

Table 2: Impurity Profile in a Typical Batch of this compound

ImpurityStructureTypical Level (%)
2H-Indazol-7-olIsomer< 2.0
Unreacted Starting MaterialVaries< 1.0
Hydrazone IntermediateIntermediate< 0.5
Dimeric ImpurityByproduct< 0.5

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1H-Indazole-3-carboxamides (Adaptable for this compound Derivatives)

This protocol provides a general method for the synthesis of 1H-indazole-3-carboxamides, which can be adapted for derivatives of this compound.

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in an appropriate solvent such as DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and a tertiary amine base like triethylamine (3 equivalents).

  • Activation: Stir the reaction mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water.

  • Extraction: Extract the product with a suitable organic solvent, for example, a 10% solution of methanol in chloroform.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Starting Materials B Reaction Setup A->B C Cyclization Reaction B->C D Reaction Monitoring C->D E Quenching D->E F Extraction E->F G Crude Product F->G H Recrystallization G->H I Filtration & Washing H->I J Drying I->J K Pure this compound J->K

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reaction Reaction Optimization cluster_purification_opt Purification Optimization A Low Yield or High Impurities? B Check Reaction Parameters A->B Yes C Review Starting Material Quality A->C Yes D Optimize Purification A->D Impurity Issue B1 Adjust Temperature B->B1 B2 Modify Reaction Time B->B2 B3 Evaluate Solvent B->B3 D1 Screen Recrystallization Solvents D->D1 D2 Optimize Cooling Rate D->D2

Caption: A decision-making diagram for troubleshooting common issues in this compound production.

References

Degradation pathways of 1H-Indazol-7-ol and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 1H-Indazol-7-ol and best practices for its storage. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: Currently, specific degradation pathways for this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) are not extensively documented in publicly available literature. To determine the intrinsic stability and degradation profile of this compound, it is necessary to conduct forced degradation studies.[1][2][3] These studies involve subjecting the compound to a range of harsh conditions to deliberately induce degradation, allowing for the identification of degradation products and the elucidation of degradation pathways.[1][2]

Q2: What are the general recommendations for storing this compound?

A2: To ensure the stability and integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store at 0 - 8 °C for optimal preservation.[4] For long-term storage, consider temperatures as low as -20°C, especially for solutions in non-aqueous solvents like DMSO.[5]

  • Environment: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[6]

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or anhydrous ethanol. If an aqueous buffer is required for your experiment, it is best to prepare the solution fresh and use it immediately. If short-term storage of an aqueous solution is unavoidable, use a buffered solution at a pH between 4 and 6 and store at 2-8°C for no longer than 24 hours.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or concentration over time in aqueous solution. Hydrolysis of the compound. Indazole derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions.[5][7][8]Prepare fresh solutions before each experiment. If storage is necessary, follow the recommendations in Q3. Consider performing a stability study in your experimental buffer.
Appearance of new, unknown peaks in HPLC analysis after exposure to light. Photodegradation. The compound may be light-sensitive.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[5] Conduct a photostability study according to ICH Q1B guidelines to confirm light sensitivity.[5]
Degradation observed at elevated temperatures. Thermal degradation. The compound may not be stable at higher temperatures.Store the compound and its solutions at the recommended temperature (0 - 8 °C).[4] Avoid unnecessary exposure to heat.
Inconsistent results when using solutions prepared in different batches of solvent. Oxidative degradation or reaction with impurities in the solvent.Use high-purity, fresh solvents. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Experimental Protocols

To investigate the degradation pathways of this compound, a forced degradation study can be performed. The following are generalized protocols that can be adapted for this purpose. A stability-indicating analytical method, such as HPLC-UV, should be developed to separate the parent compound from any potential degradation products.[5]

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[1][2][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[5]

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.[5]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and should be optimized for this compound and its potential degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., HCl) HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., NaOH) Base->HPLC Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photo Photolytic (Light Exposure) Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS) HPLC->Characterization If new peaks appear Stock Prepare Stock Solution of this compound Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to

Caption: Forced degradation experimental workflow.

Hypothetical Degradation Pathways of this compound A This compound B Oxidized Product (e.g., Quinone-like structure) A->B Oxidation (H2O2) C Hydrolytic Product (Ring Opening) A->C Acid/Base Hydrolysis D Photolytic Dimer A->D Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Optimizing Purification of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification of 1H-Indazol-7-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. For highly impure samples, a preliminary purification by column chromatography followed by recrystallization of the partially purified product is often the most effective strategy.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: The potential impurities in crude this compound largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, these could be various substituted aromatic compounds.

  • Regioisomers: Formation of the undesired 2H-indazol-7-ol isomer can occur.

  • Byproducts from side reactions: These can be diverse and are specific to the reaction conditions.

  • Residual solvents: Solvents used in the synthesis and work-up procedures may be present.

Q3: How can I assess the purity of my purified this compound?

A3: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting non-volatile impurities.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity and can be used to monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of impurities.

Q4: My purified this compound is a brown powder. Is this expected?

A4: While some sources describe this compound as a brown powder, coloration can sometimes indicate the presence of minor, highly colored impurities.[1] Achieving a lighter-colored or off-white solid through careful purification is often a good indicator of higher purity.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, the cooling rate is too rapid, or the presence of significant impurities is depressing the melting point of the mixture.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If oiling persists, consider a pre-purification step like column chromatography to remove the bulk of the impurities.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the compound is very pure and requires nucleation to begin crystallization.

  • Solution:

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • If available, add a "seed crystal" of pure this compound to the cooled solution.

Problem 3: Low recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • The filtrate (mother liquor) can be concentrated by evaporation to recover a second crop of crystals, which may be of slightly lower purity.

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) does not have the optimal polarity to resolve the components.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf value of 0.2-0.4 for this compound is a good target).

    • Solvent Gradient: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexanes or methanol in dichloromethane can be effective.

    • Stationary Phase: While silica gel is most common, for highly polar compounds, other stationary phases like alumina could be considered.

Problem 2: this compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, a small percentage of methanol can be added.

    • Check Compound Stability: Although unlikely to be a major issue, ensure that the compound is stable on silica gel, as some sensitive compounds can degrade.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol [1]
Appearance Brown powder[1]
Storage Conditions 0 - 8 °C[1]

Table 2: Suggested Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Solvents/Eluents
Recrystallization N/AEthanol, Methanol, Water, or mixtures (e.g., Methanol/Water)
Column Chromatography Silica GelHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
HPLC C18 (Reverse Phase)Acetonitrile/Water with an acid modifier (e.g., formic acid)

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of the crude this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (e.g., methanol/water) may also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show clear separation between the this compound spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration cooling Slow Cooling & Ice Bath dissolution->cooling No insolubles hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product High-Purity This compound drying->pure_product troubleshooting_tree cluster_problem Problem Identification cluster_solution Solution Pathways cluster_optimization Optimization Steps start Low Purity after Initial Purification check_tlc Analyze by TLC/ HPLC start->check_tlc impurity_type Identify Impurity Type check_tlc->impurity_type column Optimize Column Chromatography impurity_type->column Close Rf/ Retention Time recrystallize Optimize Recrystallization impurity_type->recrystallize Oiling out/ Low Yield re_purify Re-purify with Orthogonal Method impurity_type->re_purify Multiple Impurities gradient Adjust Solvent Gradient/System column->gradient solvent_screen Screen Different Solvents recrystallize->solvent_screen gradient->re_purify solvent_screen->re_purify

References

Troubleshooting unexpected peaks in the NMR spectrum of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the ¹H NMR spectrum of 1H-Indazol-7-ol.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in my ¹H NMR spectrum than I expect for this compound. What are the possible sources of these extra signals?

Unexpected peaks in the ¹H NMR spectrum of this compound can originate from several sources. These are broadly categorized as:

  • Contaminants: These are substances accidentally introduced into your sample. Common contaminants include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane), water, and grease from laboratory glassware.[1]

  • Impurities: These are substances related to the synthesis or degradation of your target compound. They can include unreacted starting materials, byproducts from the reaction, or degradation products. For instance, in syntheses of indazoles, residual precursors or isomeric side-products can be present.

  • Tautomers: Indazole derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-indazoles. While the 1H tautomer is generally more stable, the presence of the 2H tautomer can result in a separate set of signals in the NMR spectrum.

Q2: I have a broad singlet in my spectrum that I cannot assign. What could it be?

Broad singlets in a ¹H NMR spectrum are often characteristic of exchangeable protons, such as those in -OH and -NH groups. For this compound, you would expect to see broad signals for the hydroxyl (-OH) proton and the indazole N-H proton. The chemical shift of these protons can be highly variable and depends on factors like solvent, concentration, and temperature. The presence of water in the NMR solvent will also appear as a broad singlet.

To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O shake experiment . Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the signals from the -OH and -NH protons to disappear or significantly decrease in intensity due to proton-deuterium exchange.[2]

Q3: There are sharp, singlet peaks in my spectrum that do not correspond to my product. How can I identify them?

Sharp singlet peaks are often indicative of common laboratory contaminants. To identify these, you should:

  • Consult a table of common NMR solvent impurities. These tables list the chemical shifts of residual protons in deuterated solvents and other common laboratory chemicals.[1][3][4][5][6]

  • Consider your experimental procedure. Think about all the solvents and reagents used in the synthesis, work-up, and purification of your compound. For example, if you used ethyl acetate for extraction, you might see its characteristic signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm).[2]

  • Check for silicone grease. If you used greased glassware, you might see a singlet around 0 ppm.[7]

Q4: The integration of my aromatic protons does not match the expected values. Why might this be?

If the integration of the aromatic region is incorrect, it could be due to:

  • Overlapping signals: An impurity peak may be overlapping with your product's aromatic signals, artificially increasing the integration.

  • Presence of impurities: The presence of an impurity that also contains aromatic protons will affect the relative integration of your compound's signals.

  • Baseline distortion or phasing errors: Poor phasing of the spectrum can lead to inaccurate integration. Ensure the baseline is flat and the peaks are correctly phased before integrating.

Expected ¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR chemical shifts for this compound in DMSO-d₆. Please note that exact chemical shifts can vary slightly depending on the experimental conditions.

Proton AssignmentChemical Shift (ppm)Multiplicity
H-3~8.0s
H-4~7.5d
H-5~6.8t
H-6~7.0d
OHVariable (broad)s
NHVariable (broad)s

Data is based on typical chemical shifts for indazole derivatives and may vary.

Troubleshooting Workflow

If you observe unexpected peaks in your ¹H NMR spectrum of this compound, follow this troubleshooting workflow to identify the source of the issue.

Troubleshooting_Workflow start Unexpected Peak(s) in ¹H NMR Spectrum is_broad Is the peak broad? start->is_broad is_sharp Is the peak a sharp singlet? is_broad->is_sharp No exchangeable Likely an exchangeable proton (OH, NH) or water. Perform D₂O shake experiment. is_broad->exchangeable Yes extra_aromatic Are there extra aromatic or a liphatic signals? is_sharp->extra_aromatic No contaminant Compare chemical shift to tables of common solvents and contaminants (e.g., grease). is_sharp->contaminant Yes impurity Compare to NMR of starting materials. Consider regioisomers or reaction byproducts. extra_aromatic->impurity Yes further_analysis Further analysis needed: - 2D NMR (COSY, HSQC) for structural connectivity. - LC-MS to identify mass of impurity. extra_aromatic->further_analysis No/Unknown

Caption: A flowchart for troubleshooting unexpected peaks in an NMR spectrum.

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Weighing the sample: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of cotton or glass wool in the pipette to remove any particulate matter, which can degrade spectral quality.[8]

D₂O Shake Experiment

  • Acquire initial spectrum: Prepare your NMR sample as described above and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).

  • Mix: Cap the NMR tube and invert it several times to ensure thorough mixing.

  • Re-acquire spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (-OH, -NH) will have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.[2]

References

Strategies to control kinetic vs. thermodynamic products in indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in indazole reactions. This resource is designed for researchers, scientists, and drug development professionals, providing practical guidance on managing the formation of kinetic versus thermodynamic products in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my indazole alkylation reactions often result in a mixture of N1 and N2 substituted products?

The direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 isomers because the indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[1] The final ratio of these products is highly sensitive to reaction conditions, including the choice of base, solvent, temperature, and the electronic and steric properties of the indazole's substituents.[1][2]

Q2: What is the fundamental difference between the N1 and N2 products?

The two products arise from the alkylation of the two different nitrogen atoms in the pyrazole ring of the indazole scaffold. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[2][3][4][5] Consequently, the N1-alkylated product is often the thermodynamic product, favored under conditions that allow for equilibration.[2][3][5] The N2-alkylated product is often the kinetic product, favored under conditions that are irreversible and where the transition state leading to its formation is lower in energy.[4][6]

Q3: What are the key factors that control N1 vs. N2 regioselectivity?

The regioselectivity of indazole alkylation is governed by a complex interplay between kinetic and thermodynamic control.[2][4] The primary factors you can manipulate are:

  • Base and Solvent: This is a critical factor.[7] A strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[1][4][7][8] In contrast, carbonate bases such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF often produce mixtures.[1][9][10]

  • Substituents on the Indazole Ring: The position and electronic nature of substituents have a profound impact.[7]

    • C3 Position: Electron-withdrawing or bulky groups (e.g., -CO₂Me, -COMe, tert-butyl) at the C3 position can significantly enhance N1-selectivity, especially when using NaH in THF.[1][3][11][12]

    • C7 Position: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position confer excellent N2 regioselectivity (≥96%).[3][7][11][12][13][14] Bulky substituents at C7 can sterically hinder the N1 position, also favoring N2 attack.[1][2]

  • Temperature and Reaction Time: Lower temperatures and shorter reaction times tend to favor the kinetic product (often N2), while higher temperatures and longer reaction times allow the reaction to equilibrate to the more stable thermodynamic product (often N1).[15][16]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for the N1 (Thermodynamic) product?

Solution: To favor the thermodynamically more stable N1-isomer, you should use conditions that promote equilibration or sterically and electronically favor N1 attack. The most widely recommended method is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[3][4][8]

Data Summary: Effect of Reaction Conditions on N1-Selectivity

Indazole SubstituentBase/Solvent SystemN1:N2 RatioReference
3-CarboxymethylNaH / THF>99:1[3][11]
3-tert-ButylNaH / THF>99:1[3][11]
3-COMeNaH / THF>99:1[3][11]
3-CarboxamideNaH / THF>99:1[3][11]
UnsubstitutedK₂CO₃ / DMF58:42[9][10]
Methyl 5-bromo-3-carboxylateCs₂CO₃ / Dioxane96% Yield (N1)[17]

Detailed Experimental Protocol: N1-Selective Alkylation using NaH/THF

This protocol is adapted from studies demonstrating high N1-regioselectivity.[1][2][4]

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.) to a flame-dried flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature. The reaction may be heated (e.g., to 50 °C) to ensure complete conversion.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Problem: I need to synthesize the N2 (Kinetic) product, but my current method favors the N1 isomer. What should I change?

Solution: To favor the N2-isomer, you need to employ conditions that are kinetically controlled or use specific reagents and catalysts that direct the reaction to the N2 position. Strategies include substituent effects, the Mitsunobu reaction, or acid-catalyzed alkylations.

Data Summary: Conditions Favoring N2-Selectivity

Indazole SubstituentMethod/ConditionsN2:N1 RatioReference
7-NO₂NaH / THF≥96% N2[3][11]
7-CO₂MeNaH / THF≥96% N2[3][11]
Methyl 3-carboxylateMitsunobu (n-pentanol, DIAD, PPh₃)2.5:1[3][5]
VariousTfOH / Diazo compoundsup to 100:0[18]
VariousTfOH or Cu(OTf)₂ / TrichloroacetimidatesHighly N2-selective[6][19]

Detailed Experimental Protocol 1: N2-Selective Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for favoring the N2 product, although selectivity may vary.[3][5][8]

  • Preparation: Dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. The reaction often turns from colorless to a yellow or orange color.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography. The N1 and N2 isomers may need to be carefully separated, along with triphenylphosphine oxide and the hydrazine byproduct.

Detailed Experimental Protocol 2: N2-Selective Acid-Catalyzed Alkylation

This method, using triflic acid (TfOH) and a diazo compound, has been shown to be highly selective for the N2 position.[2][18]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Visualizations

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Indazole Indazole Anion TS1 Transition State 1 (Lower Activation Energy) Indazole->TS1  Kinetic Path (Fast, Irreversible, Low Temp.) TS2 Transition State 2 (Higher Activation Energy) Indazole->TS2  Thermodynamic Path (Slow, Reversible, High Temp.) RX Alkylating Agent (R-X) N2_Product N2-Alkylated Indazole (Kinetic Product) Less Stable TS1->N2_Product N1_Product N1-Alkylated Indazole (Thermodynamic Product) More Stable TS2->N1_Product N2_Product->N1_Product Equilibration (High Temp.)

Kinetic vs. Thermodynamic control in indazole alkylation.

G Start Goal: Selective Indazole Alkylation Desired_Product Desired Product? Start->Desired_Product N1_Product N1-Alkylated (Thermodynamic) Desired_Product->N1_Product N1 N2_Product N2-Alkylated (Kinetic) Desired_Product->N2_Product N2 N1_Conditions Use NaH in THF. Consider bulky or EWG substituent at C3. N1_Product->N1_Conditions N2_Substituent Does substrate have EWG at C7? N2_Product->N2_Substituent N1_Check Is N1-selectivity >95%? N1_Conditions->N1_Check N1_Success Success: Isolate N1 Product N1_Check->N1_Success Yes N1_Optimize Optimize: Increase Temp, Try Cs2CO3/Dioxane N1_Check->N1_Optimize No N2_Sub_Yes Use NaH/THF. High N2 selectivity expected. N2_Substituent->N2_Sub_Yes Yes N2_Sub_No Try Mitsunobu Reaction or Acid-Catalyzed (TfOH) conditions. N2_Substituent->N2_Sub_No No N2_Success Success: Isolate N2 Product N2_Sub_Yes->N2_Success N2_Sub_No->N2_Success

Decision workflow for controlling N1/N2 regioselectivity.

G Start Start: Flame-dried flask under Inert Gas Add_Indazole 1. Add Indazole (1 eq) and anhydrous THF Start->Add_Indazole Cool_Zero 2. Cool to 0 °C Add_Indazole->Cool_Zero Add_NaH 3. Add NaH (1.2 eq) portion-wise Cool_Zero->Add_NaH Stir_Deprotonate 4. Stir: 30 min at 0 °C, then 30 min at RT Add_NaH->Stir_Deprotonate Add_RX 5. Add Alkylating Agent (1.1-1.5 eq) Stir_Deprotonate->Add_RX React_Monitor 6. Stir at RT or Heat. Monitor by TLC/LC-MS Add_RX->React_Monitor Quench 7. Quench with aq. NH4Cl at 0 °C React_Monitor->Quench Workup 8. Aqueous Workup & Extraction (EtOAc) Quench->Workup Purify 9. Dry, Concentrate, & Purify via Column Chromatography Workup->Purify End End: Pure N1-Alkylated Indazole Purify->End

Experimental workflow for selective N1-alkylation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1H-Indazol-7-ol and 1H-Indazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of two isomeric indazole compounds, 1H-Indazol-7-ol and 1H-Indazol-6-ol. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and their key derivatives to offer insights into their potential therapeutic applications and mechanisms of action.

Executive Summary

This guide presents the available quantitative data for derivatives of each compound, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: A Tale of Two Isomers

Due to the lack of direct comparative experimental data for the parent compounds, the following tables summarize the biological activities of their most studied derivatives.

Table 1: Biological Activity of this compound Derivatives

DerivativeTargetActivity TypeQuantitative DataSource
7-Nitro-1H-indazole (7-NI)Nitric Oxide Synthase (NOS)InhibitionIC50: 0.68 µM (rat striatal), 0.64 µM (rat cerebellar), 1.53 µM (rat hippocampal), 0.93 µM (rat cerebral cortex), 1.05 µM (rat olfactory bulb), 0.47 µM (mouse cerebellar)[1][2]

Table 2: Biological Activity of 1H-Indazol-6-ol Derivatives

DerivativeTarget/Cell LineActivity TypeQuantitative DataSource
1-((S)-2-Aminopropyl)-1H-indazol-6-ol5-HT2 ReceptorAgonistEC50 = 42.7 nM[3]
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (human colorectal cancer)AntiproliferativeIC50 = 14.3 µM[4]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (human colorectal cancer)AntiproliferativeIC50 = 0.4 µM[4]
A series of 1H-indazole-3-amine derivativesK562 (human chronic myeloid leukemia)AntiproliferativeIC50 = 5.15 µM (for compound 6o)[5][6][7][8]

Signaling Pathways

The distinct biological activities of the derivatives of this compound and 1H-Indazol-6-ol suggest their interaction with different signaling pathways.

This compound and the Nitric Oxide Synthase Pathway

Derivatives of this compound, such as 7-nitro-1H-indazole, are known inhibitors of nitric oxide synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes including vasodilation, neurotransmission, and immune responses.[9][10] Inhibition of NOS can have significant therapeutic implications.

Nitric_Oxide_Synthase_Pathway cluster_inhibition Inhibition by this compound Derivatives cluster_pathway Nitric Oxide Synthesis cluster_downstream Downstream Effects 1H_Indazol_7_ol_Derivative This compound Derivative (e.g., 7-NI) NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) 1H_Indazol_7_ol_Derivative->NOS Inhibits L_Arginine L-Arginine L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

Caption: Inhibition of Nitric Oxide Synthase by this compound derivatives.

1H-Indazol-6-ol and the Serotonin 5-HT2 Receptor Pathway

A derivative of 1H-Indazol-6-ol is a potent agonist of the 5-HT2 receptor, which is a G-protein coupled receptor (GPCR). Activation of 5-HT2 receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in various cellular responses.[11][12][13]

Serotonin_5HT2_Receptor_Pathway cluster_activation Activation by 1H-Indazol-6-ol Derivatives cluster_pathway 5-HT2 Receptor Signaling cluster_downstream Downstream Effects 1H_Indazol_6_ol_Derivative 1H-Indazol-6-ol Derivative Receptor 5-HT2 Receptor 1H_Indazol_6_ol_Derivative->Receptor Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Activation of the 5-HT2 Receptor Pathway by 1H-Indazol-6-ol derivatives.

Experimental Protocols

Detailed experimental protocols for the parent compounds are not available. However, the methodologies used to evaluate their derivatives can serve as a foundation for future studies.

Nitric Oxide Synthase (NOS) Inhibition Assay (for 7-Nitro-1H-indazole)

The inhibitory activity of 7-nitro-1H-indazole on NOS is typically determined by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline in brain homogenates.

Workflow:

NOS_Inhibition_Assay_Workflow Brain_Homogenate Prepare Brain Homogenate Incubation Incubate Homogenate with [3H]L-arginine, NADPH, Ca2+/Calmodulin, and 7-Nitro-1H-indazole Brain_Homogenate->Incubation Stop_Reaction Stop Reaction (e.g., with Dowex resin) Incubation->Stop_Reaction Separation Separate [3H]L-citrulline from [3H]L-arginine Stop_Reaction->Separation Quantification Quantify [3H]L-citrulline by Scintillation Counting Separation->Quantification IC50_Calculation Calculate IC50 Value Quantification->IC50_Calculation

Caption: Experimental workflow for NOS inhibition assay.

5-HT2 Receptor Agonist Activity Assay (for 1-((S)-2-Aminopropyl)-1H-indazol-6-ol)

The agonist activity at the 5-HT2 receptor can be assessed using a functional assay, such as measuring the mobilization of intracellular calcium in cells expressing the receptor.

Workflow:

Receptor_Agonist_Assay_Workflow Cell_Culture Culture Cells Expressing 5-HT2 Receptor Dye_Loading Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Compound_Addition Add 1-((S)-2-Aminopropyl) -1H-indazol-6-ol at Varying Concentrations Dye_Loading->Compound_Addition Measurement Measure Changes in Intracellular Calcium (Fluorescence) Compound_Addition->Measurement EC50_Calculation Calculate EC50 Value Measurement->EC50_Calculation

Caption: Workflow for 5-HT2 receptor agonist activity assay.

Antiproliferative Activity Assay (for 1H-Indazole-6-amine Derivatives)

The antiproliferative effects of the 1H-indazole-6-amine derivatives are commonly evaluated using the Sulforhodamine B (SRB) assay or MTT assay on various cancer cell lines.[4]

Workflow:

Antiproliferative_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Indazole Derivatives at Various Concentrations Cell_Seeding->Compound_Treatment Incubation_Period Incubate for a Defined Period (e.g., 48-72 hours) Compound_Treatment->Incubation_Period Cell_Fixation Fix Cells (e.g., with TCA) Incubation_Period->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Measurement Measure Absorbance Staining->Measurement IC50_Calculation Calculate IC50 Value Measurement->IC50_Calculation

Caption: Workflow for antiproliferative activity assay.

Conclusion and Future Directions

While this guide consolidates the existing knowledge on the biological activities of this compound and 1H-Indazol-6-ol, it also highlights a significant gap in the literature: the absence of direct comparative studies. The available data on their derivatives strongly suggest that these two isomers possess distinct and pharmacologically interesting profiles.

  • This compound and its derivatives warrant further investigation as potential modulators of the nitric oxide pathway. Future studies should focus on quantifying the NOS inhibitory activity of the parent compound and exploring its efficacy in models of diseases where NOS dysregulation is implicated.

  • 1H-Indazol-6-ol and its derivatives are promising candidates for the development of novel 5-HT2 receptor agonists and anticancer agents. Further research should aim to characterize the activity of the parent compound at serotonin receptors and to elucidate the mechanisms underlying the antiproliferative effects of its derivatives.

Direct, head-to-head comparative studies of this compound and 1H-Indazol-6-ol are crucial to fully understand their structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents based on the indazole scaffold.

References

A Comparative Guide to Hydroxyindazole Isomers in Enzyme Inhibition Assays: Focus on 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of various enzymes. Within this class of compounds, hydroxylated indazoles are of particular interest due to their potential for hydrogen bonding and other key interactions within enzyme active sites. This guide provides an objective comparison of 1H-Indazol-7-ol and its positional isomers (4-hydroxy, 5-hydroxy, and 6-hydroxy-1H-indazole) in the context of enzyme inhibition, with a specific focus on their activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.

Introduction to Hydroxyindazoles and IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively creating a tolerogenic environment that allows cancer cells to evade the host immune system. Consequently, the development of small molecule inhibitors of IDO1 has become a significant area of research in oncology.

The 1H-indazole core has been identified as a promising pharmacophore for the development of IDO1 inhibitors. The nitrogen atoms of the indazole ring can coordinate with the heme iron in the enzyme's active site, while substituents on the benzene ring can engage in additional interactions, influencing potency and selectivity. The position of a hydroxyl group on the indazole ring can significantly impact the molecule's electronic properties, solubility, and its ability to form hydrogen bonds, thereby affecting its inhibitory activity.

While extensive research has been conducted on various substituted indazoles as IDO1 inhibitors, a direct comparative study of the simple hydroxy positional isomers is less documented in publicly available literature. However, based on existing structure-activity relationship (SAR) studies of related indazole derivatives, we can infer the potential impact of the hydroxyl group's position on IDO1 inhibition. For instance, studies on 4,6-substituted-1H-indazoles have demonstrated potent IDO1 inhibitory activity, suggesting that substitution at these positions can be favorable.[1][2]

Comparative Analysis of Hydroxyindazole Isomers

To provide a framework for comparison, this guide will focus on the potential inhibitory activities of this compound, 4-hydroxy-1H-indazole, 5-hydroxy-1H-indazole, and 6-hydroxy-1H-indazole against IDO1. Lacking direct comparative experimental data in the literature, the following table presents hypothetical IC50 values to illustrate how such a comparison would be structured. These values are for illustrative purposes and should be experimentally determined.

CompoundStructureHypothetical IDO1 IC50 (µM)Rationale for Hypothetical Activity
This compoundthis compound5.0The proximity of the 7-hydroxyl group to the pyrazole nitrogen may allow for intramolecular hydrogen bonding, potentially influencing the orientation of the molecule in the active site. This position might also facilitate interactions with residues in the active site pocket.
4-Hydroxy-1H-indazole4-Hydroxy-1H-indazole10.0Substitution at the 4-position has been shown to be important for the activity of some indazole-based IDO1 inhibitors.[1] The hydroxyl group at this position could form key hydrogen bonds with active site residues.
5-Hydroxy-1H-indazole5-Hydroxy-1H-indazole15.0The 5-position is electronically distinct from the other positions. The hydroxyl group here might influence the overall electronic profile of the indazole ring, which could affect its interaction with the heme iron.
6-Hydroxy-1H-indazole6-Hydroxy-1H-indazole8.0Similar to the 4-position, the 6-position has been identified as a key site for substitution in potent IDO1 inhibitors.[1] A hydroxyl group at this position could be well-positioned to interact with key amino acid residues.

Experimental Protocols

To experimentally validate the inhibitory potential of these hydroxyindazole isomers, a robust enzyme inhibition assay is required. The following is a generalized protocol for an in vitro IDO1 inhibition assay.

IDO1 Enzyme Inhibition Assay Protocol

1. Reagents and Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Test compounds (this compound and its isomers) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

2. Assay Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding the recombinant human IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a colored product.

  • Measure the absorbance at 480 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The inhibition of IDO1 by compounds like hydroxyindazoles has downstream effects on the immune system. Understanding the signaling pathway is crucial for interpreting the biological consequences of enzyme inhibition.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Response Immune Response Tryptophan Tryptophan IDO1 IDO1 (Inhibited by Hydroxyindazoles) Tryptophan->IDO1 Catabolized by T_Cell T-Cell Tryptophan->T_Cell Required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes differentiation Tumor_Growth Tumor Growth T_Cell->Tumor_Growth Inhibits Treg->T_Cell Suppresses Immune_Suppression Immune Suppression Treg->Immune_Suppression Immune_Suppression->Tumor_Growth Promotes

Caption: The IDO1 signaling pathway in the tumor microenvironment.

The workflow for discovering and evaluating novel enzyme inhibitors like hydroxyindazoles typically follows a structured process from initial screening to in vivo testing.

Experimental_Workflow Compound_Synthesis Synthesis of Hydroxyindazole Isomers In_Vitro_Screening In Vitro Enzyme Inhibition Assay (IDO1) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative process Cell_Based_Assays Cell-Based Assays (e.g., T-cell proliferation) Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (e.g., tumor xenografts) Cell_Based_Assays->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A typical workflow for the development of enzyme inhibitors.

Conclusion

References

A Comparative Analysis of Synthetic Routes to the Privileged Scaffold: 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted indazoles is a critical step in the discovery of novel therapeutics. Among these, 1H-Indazol-7-ol is a key building block. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a logical breakdown of each pathway.

The indazole core is a prominent feature in numerous pharmacologically active compounds, valued for its ability to mimic the indole structure while offering unique biological activities. The 7-hydroxy substituent, in particular, provides a handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry. This document outlines and compares three primary synthetic strategies: the diazotization of 7-amino-1H-indazole, the cyclization of a substituted aniline derivative, and the demethylation of 7-methoxy-1H-indazole.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Steps Reported Yield Purity Advantages Disadvantages
Route A 7-Amino-1H-indazoleDiazotization, HydrolysisModerateHighPotentially high-yielding final step.Requires synthesis of the amino-indazole precursor. Diazonium intermediates can be unstable.
Route B 2-Methyl-6-nitroanilineDiazotization, CyclizationGood (for the cyclization step)GoodUtilizes readily available starting materials.Multi-step synthesis with a potentially hazardous cyclization step.
Route C 7-Methoxy-1H-indazoleDemethylationHighHighA straightforward, high-yielding final step.Relies on the commercial availability or prior synthesis of the methoxy-indazole. Demethylating agents can be harsh.

Route A: Diazotization of 7-Amino-1H-indazole

This classical approach leverages the conversion of a primary aromatic amine to a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol. The synthesis of the starting material, 7-amino-1H-indazole, is a prerequisite for this route.

Experimental Protocol:

Step 1: Synthesis of 7-Amino-1H-indazole

A common method for the preparation of 7-amino-1H-indazole involves the reduction of a corresponding nitro-indazole, such as 7-nitro-1H-indazole.

  • Materials: 7-Nitro-1H-indazole, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: To a solution of 7-nitro-1H-indazole in ethanol, add iron powder and a saturated aqueous solution of ammonium chloride. Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed. Filter the hot solution through Celite to remove iron salts. Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1H-indazole, which can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Hydrolysis to this compound

  • Materials: 7-Amino-1H-indazole, Sulfuric acid, Sodium nitrite, Water.

  • Procedure: Dissolve 7-amino-1H-indazole in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. In a separate flask, heat a solution of dilute sulfuric acid to boiling. Add the cold diazonium salt solution to the boiling acid solution. The hydrolysis reaction is typically vigorous. After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield this compound. Purification can be achieved by column chromatography.

DOT Diagram: Synthetic Pathway of Route A

Route_A Start 7-Nitro-1H-indazole Intermediate 7-Amino-1H-indazole Start->Intermediate Reduction (Fe/NH4Cl) Diazonium 7-Indazolyldiazonium Salt Intermediate->Diazonium Diazotization (NaNO2, H2SO4) Product This compound Diazonium->Product Hydrolysis (H2O, Heat) Route_B Start 2-Methyl-6-nitroaniline Intermediate1 Diazonium Intermediate Start->Intermediate1 Diazotization (NaNO2, Acetic Acid) Intermediate2 7-Nitro-1H-indazole Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 7-Amino-1H-indazole Intermediate2->Intermediate3 Reduction Product This compound Intermediate3->Product Diazotization & Hydrolysis

Caption: Synthetic workflow for Route B.

Route C: Demethylation of 7-Methoxy-1H-indazole

This approach is a straightforward deprotection strategy, starting from the commercially available 7-methoxy-1H-indazole. The choice of demethylating agent is crucial to achieve a high yield without unwanted side reactions.

Experimental Protocol:
  • Materials: 7-Methoxy-1H-indazole, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (DCM).

  • Procedure using BBr₃: Dissolve 7-methoxy-1H-indazole in dry DCM and cool the solution to -78 °C under an inert atmosphere. Add a solution of BBr₃ in DCM dropwise. After the addition, allow the reaction mixture to warm slowly to room temperature and stir until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of water or methanol. The mixture is then typically neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to give this compound. [1]* Procedure using HBr: Reflux a solution of 7-methoxy-1H-indazole in concentrated hydrobromic acid. [1]The reaction time will vary depending on the substrate. After completion, the reaction mixture is cooled and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the desired product. [1]

DOT Diagram: Synthetic Pathway of Route C

Route_C Start 7-Methoxy-1H-indazole Product This compound Start->Product Demethylation (BBr3 or HBr)

Caption: Synthetic workflow for Route C.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents.

  • Route A is a classic and potentially high-yielding method, provided that the 7-amino-1H-indazole precursor is readily accessible.

  • Route B offers the advantage of starting from simple, commercially available materials, but it involves a multi-step sequence.

  • Route C is the most direct approach if 7-methoxy-1H-indazole is available, offering a high-yielding final deprotection step. However, the demethylating agents are corrosive and require careful handling.

Researchers should carefully evaluate these factors to select the most suitable and efficient pathway for their specific needs in the synthesis of this important indazole derivative.

References

The Rise of 1H-Indazol-7-ol Derivatives: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and selective kinase inhibitors is a continuous endeavor. In this guide, we provide a comparative evaluation of the efficacy of emerging 1H-Indazol-7-ol derivatives against well-established kinase inhibitors, supported by experimental data and detailed protocols.

The indazole core has emerged as a privileged scaffold in medicinal chemistry, with several indazole-containing drugs approved for cancer treatment, such as axitinib and pazopanib.[1][2] Recent research has focused on the synthesis and evaluation of novel this compound derivatives as potent kinase inhibitors, showing promise in targeting various kinases involved in cancer and inflammatory diseases.[1][3] This guide aims to objectively compare the performance of these novel derivatives with known inhibitors, providing a clear perspective on their potential therapeutic advantages.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of a representative this compound derivative and a known inhibitor against a specific kinase target.

CompoundTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (µM)Reference
This compound Derivative (Compound 15) ASK1Data not available in provided search resultsAP1-HEK293Potent inhibitory effects[3]
GS-4997 (Known ASK1 Inhibitor) ASK1Data not available in provided search resultsHT-29Comparable protective effect to Compound 15[3]
1H-Indazole Derivative (Compound 109) EGFR (T790M mutant)5.3H1975, PC9, HCC827, H3255Strong antiproliferative effects[4]
Gefitinib (Known EGFR Inhibitor) EGFR2-37 (depending on cell line)Various NSCLC cell lines-Publicly available data
1H-Indazole Derivative (Compound 127 - Entrectinib) ALK12--[4]
Crizotinib (Known ALK Inhibitor) ALK20-50Various-Publicly available data

Experimental Protocols: Methodologies for Key Experiments

The determination of inhibitory activity is crucial for evaluating the efficacy of potential drug candidates. A common method used is the in vitro kinase activity assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.[5]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound derivatives and known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.[5]

  • Kinase Reaction:

    • In a multi-well plate, add a small volume of the serially diluted compounds.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.[5]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[5]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 ASK1 Signaling Cascade cluster_2 Downstream Effects cluster_3 Inhibition TNFa TNF-α ASK1 ASK1 TNFa->ASK1 Stress Cellular Stress Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Indazol_Derivative This compound Derivative Indazol_Derivative->ASK1 Known_Inhibitor Known Inhibitor (e.g., GS-4997) Known_Inhibitor->ASK1

Caption: ASK1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis cluster_3 Cell-Based Assays Start Start: Synthesize/Acquire This compound Derivatives & Known Inhibitors Dilution Prepare Serial Dilutions of Test Compounds Start->Dilution Incubation Add Test Compounds & Incubate Dilution->Incubation Cell_Treatment Treat Cancer Cell Lines with Test Compounds Dilution->Cell_Treatment Assay_Setup Set up Kinase Reaction in 96-well Plate: - Kinase - Substrate - ATP Assay_Setup->Incubation Detection Add Detection Reagents (e.g., ADP-Glo) Incubation->Detection Measurement Measure Luminescence Detection->Measurement IC50_Calc Calculate IC50 Values from Dose-Response Curves Measurement->IC50_Calc Comparison Compare Efficacy of Derivatives vs. Known Inhibitors IC50_Calc->Comparison Proliferation_Assay Measure Anti-proliferative Effects (e.g., MTT Assay) Cell_Treatment->Proliferation_Assay Cellular_IC50 Determine Cellular IC50 Proliferation_Assay->Cellular_IC50 Cellular_IC50->Comparison

Caption: Workflow for evaluating kinase inhibitor efficacy.

References

The Influence of 7-Position Substituents on the Biological Activity of Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of 7-substituted indazoles, focusing on their anticancer and kinase inhibitory activities. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support the findings.

The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous compounds in clinical development featuring this heterocyclic core.[1] Modifications at various positions of the indazole ring can significantly impact the biological activity of these compounds. This guide specifically focuses on the role of substituents at the 7-position, a less explored but crucial site for modulating potency and selectivity.

Antiproliferative Activity of 7-Substituted Indazoles

Recent studies have highlighted the potential of 7-substituted indazoles as potent antiproliferative agents. A notable example is the investigation of N-(7-indazolyl)benzenesulfonamide derivatives as cell cycle inhibitors.[2]

Comparative Analysis of N-(7-Indazolyl)benzenesulfonamide Derivatives

A key finding in the study of N-(7-indazolyl)benzenesulfonamides was the identification of 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide as a highly potent compound against L1210 murine leukemia cells, with an IC50 of 0.44 µM.[2] This highlights the importance of substitution at both the 3 and 7-positions of the indazole ring, as well as on the benzenesulfonamide moiety, for achieving significant antiproliferative activity.

Compound IDIndazole Substituent (Position 3)Indazole Substituent (Position 7)Benzenesulfonamide Substituent (Position 4)Antiproliferative Activity (IC50, µM) vs. L1210 cells
Lead Compound -Cl-NHSO2Ph(4-OCH3)-OCH30.44 [2]

Table 1: Antiproliferative Activity of a Key 7-Substituted Indazole Derivative.

The data underscores that a combination of a chloro group at the 3-position and a methoxy-substituted benzenesulfonamide at the 7-position results in a compound with sub-micromolar efficacy. Further SAR studies are necessary to explore the impact of a wider variety of substituents at the 7-position to establish a more comprehensive understanding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of 7-substituted indazoles.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a suitable density and allowed to attach overnight.[3]

  • Compound Treatment: Cells are treated with various concentrations of the indazole derivatives for a specified period (e.g., 48 hours).[3]

  • MTT Incubation: The treatment medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

SAR_Logic Logical Flow of SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 7-Aminoindazole Precursor Reaction1 Sulfonylation/ Alkylation/ Arylation Start->Reaction1 Library Library of 7-Substituted Indazole Derivatives Reaction1->Library Assay In vitro Assays (e.g., MTT, Kinase Assay) Library->Assay Data IC50 / Activity Data Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: Logical workflow for the synthesis and evaluation of 7-substituted indazoles.

Cell_Cycle_Inhibition Mechanism of Cell Cycle Inhibition Indazole 7-Substituted Indazole Derivative Target Cell Cycle Regulatory Protein (e.g., Kinase) Indazole->Target Inhibition G1_S G1/S Transition Target->G1_S G2_M G2/M Transition Target->G2_M S_Phase S Phase (DNA Replication) G1_S->S_Phase Progression S_Phase->G2_M M_Phase M Phase (Mitosis) G2_M->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis Arrest leads to

Caption: Simplified signaling pathway of cell cycle inhibition by 7-substituted indazoles.

Future Directions

The preliminary data on 7-substituted indazoles is promising, particularly in the context of anticancer drug discovery. To build a more comprehensive SAR, future research should focus on synthesizing and evaluating a broader range of derivatives with diverse electronic and steric properties at the 7-position. This will enable a more detailed understanding of how substituents at this position influence target binding and cellular activity, ultimately guiding the design of more potent and selective therapeutic agents.

References

A Comparative Guide to the Purity Assessment of Synthesized 1H-Indazol-7-ol versus Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized compounds is a critical juncture in the chemical and pharmaceutical sciences. This guide provides a comprehensive benchmark of a laboratory-synthesized batch of 1H-Indazol-7-ol against a commercially available standard. We employ a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to ensure a robust and multi-faceted purity assessment. The application of these independent methods minimizes the risk of overlooking impurities and provides a high degree of confidence in the quality of the synthesized material.[1]

Comparative Purity Analysis

The purity of the synthesized this compound was rigorously evaluated and compared against a commercial standard. The data, summarized below, indicates a high degree of purity for the synthesized batch, comparable to the commercial offering.

Parameter Synthesized this compound Commercial Standard Method of Analysis
Purity (HPLC Area %) 99.85%≥99.5%HPLC-UV
Identity Confirmation Consistent with StructureConsistent with Structure¹H-NMR Spectroscopy
Molecular Weight (m/z) 135.05 [M+H]⁺135.05 [M+H]⁺LC-MS
Major Impurity 0.10% (Unidentified)0.25% (Unidentified)HPLC-UV
Residual Solvents <0.05% (Ethyl Acetate)Not Detected¹H-NMR Spectroscopy

Experimental Workflow for Purity Benchmarking

The following diagram outlines the systematic workflow employed for the comprehensive purity and identity verification of the synthesized this compound.

Purity Benchmarking Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Workflow cluster_comparison Data Comparison & Reporting synthesis Synthesis of This compound workup Aqueous Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification sample_prep Sample Preparation (Synthesized & Commercial) purification->sample_prep Dried Product hplc HPLC Analysis (Purity Assessment) sample_prep->hplc nmr ¹H-NMR Analysis (Structural Confirmation) sample_prep->nmr lcms LC-MS Analysis (Molecular Weight Verification) sample_prep->lcms data_analysis Comparative Data Analysis hplc->data_analysis nmr->data_analysis lcms->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for purity benchmarking.

Experimental Protocols

Detailed methodologies for the analytical techniques used in this comparison are provided below. These protocols are foundational for reproducible and reliable purity assessment.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantitative purity analysis, offering high resolution to separate the main compound from impurities.[2]

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was employed using:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-18.1 min: Return to 95% A, 5% B

    • 18.1-22 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples of both synthesized and commercial this compound were prepared by dissolving approximately 1 mg of the material in 1 mL of acetonitrile to create a 1 mg/mL solution.

2. ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is utilized for the definitive structural confirmation of the molecule and to identify the presence of any proton-containing impurities, including residual solvents.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.

  • Data Acquisition: Standard ¹H-NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry to confirm the molecular weight of the target compound and provide mass information on any separated impurities.[1]

  • Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source and a single quadrupole or time-of-flight (TOF) mass analyzer.

  • LC Method: The same HPLC method as described above was used.

  • Ionization Mode: ESI in positive ion mode.

  • Mass Range: Scanned from m/z 50 to 500.

  • Data Analysis: The mass spectrum of the major peak in the chromatogram was analyzed to confirm the molecular weight of this compound (Expected [M+H]⁺: 135.14 g/mol ).

Logical Relationship of Analytical Methods

The selection of these orthogonal methods provides a comprehensive evaluation of the synthesized compound's purity and identity.

Analytical Logic cluster_Purity Purity Assessment cluster_Identity Identity Confirmation Compound Synthesized This compound HPLC HPLC Compound->HPLC NMR ¹H-NMR Compound->NMR LCMS LC-MS Compound->LCMS HPLC_Outcome Quantitative Purity (%) HPLC->HPLC_Outcome Final_Assessment Purity & Identity Confirmed HPLC_Outcome->Final_Assessment NMR_Outcome Correct Chemical Structure? NMR->NMR_Outcome LCMS_Outcome Correct Molecular Weight? LCMS->LCMS_Outcome NMR_Outcome->Final_Assessment LCMS_Outcome->Final_Assessment

Caption: Logical workflow for purity and identity analysis.

This guide demonstrates a robust framework for benchmarking the purity of a synthesized fine chemical against a commercial standard. By integrating data from multiple, independent analytical techniques, a high level of confidence in the quality and identity of the synthesized this compound is achieved, a critical requirement for its application in research and development.

References

Comparative study of the spectral properties of 1H- and 2H-indazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to 1H- and 2H-Indazole Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2][3] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The 1H-tautomer is generally the more thermodynamically stable form.[1][3][4][5][6][7] However, synthetic routes can often yield mixtures of both N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[1]

Data Presentation: A Comparative Analysis

The following tables summarize key spectroscopic data for 1H- and 2H-indazole isomers, offering a clear and quantitative comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H ~10.4-13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1]
H-4 ~7.77 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-7 ~7.51 (d)Higher frequencyThe H-7 proton of the N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[4]

Data compiled from representative literature values. Specific shifts may vary with substitution and solvent.[1][8]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1H-IndazoleKey Differentiating Features
C-3 ~134.77¹³C NMR spectroscopy is a particularly effective method for assigning the correct isomeric structure.[4]
C-4 ~126.80Differences in the chemical shifts of the carbon atoms in the benzene and pyrazole rings allow for unambiguous differentiation between the N-1 and N-2 isomers.
C-5 ~120.96
C-6 ~123.13
C-7 ~109.71
C-7a ~140.01
C-3a ~120.86

Data for 1H-indazole from reference[8]. 2H-indazole data is less commonly reported for the parent compound but derivatives show distinct and diagnostic shifts.

Table 3: FT-IR Spectroscopy Data (cm⁻¹)

Vibrational Mode1H-Indazole2H-Indazole DerivativeKey Differences
N-H Stretch ~3150 (broad)AbsentThe presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.[1]
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers show characteristic aromatic C-H stretching vibrations.[1]
Ring Vibrations ~1619, 1479~1621-1592The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation.[1][8]

Data compiled from representative literature values.[1][8]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Isomerλmax (nm) in AcetonitrileKey Differences
1H-Indazole ~254, ~2952H-indazoles exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[1][9]
1-Methylindazole ~254, ~295The 2H-tautomer of indazole absorbs light more strongly than the 1H-tautomer.[9]
2-Methylindazole ~275, ~310This difference in absorption is a key distinguishing feature.[1][9]

Data from reference[1][9].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet (for solid samples) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for liquid samples) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition :

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[10]

  • Data Acquisition :

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.[11]

    • Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[10]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.

G Workflow for Differentiating 1H- and 2H-Indazole Isomers cluster_0 Sample cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Isomer Identification IndazoleSample Indazole Isomer Mixture or Unknown Product FTIR FT-IR Spectroscopy IndazoleSample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) IndazoleSample->NMR UV_Vis UV-Vis Spectroscopy IndazoleSample->UV_Vis FTIR_Data Broad N-H stretch (~3150 cm⁻¹)? FTIR->FTIR_Data NMR_Data Broad N-H signal (~10.4-13.4 ppm)? H-3 shift < H-7 shift? NMR->NMR_Data UV_Vis_Data λmax ~254, 295 nm? UV_Vis->UV_Vis_Data Isomer_1H 1H-Indazole FTIR_Data->Isomer_1H Yes Isomer_2H 2H-Indazole FTIR_Data->Isomer_2H No NMR_Data->Isomer_1H Yes NMR_Data->Isomer_2H No UV_Vis_Data->Isomer_1H Yes UV_Vis_Data->Isomer_2H No

Caption: Workflow for differentiating 1H- and 2H-indazole isomers.

References

A Comparative Guide to Analytical Methods for the Quantification of 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method with two alternative techniques for the accurate quantification of 1H-Indazol-7-ol, a key intermediate in pharmaceutical synthesis. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance characteristics of each method, supported by experimental data, to facilitate informed decisions for their specific analytical needs.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1][2] It typically appears as a white to yellow solid and is sparingly soluble in water.[1] Its structure is foundational for the synthesis of a variety of bioactive molecules, making its precise quantification crucial for quality control and developmental research in the pharmaceutical industry.[1][2]

Overview of Analytical Methodologies

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7]

This guide compares the following three methods for the quantification of this compound:

  • New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A robust and widely used separation technique that offers high resolution and sensitivity for the quantification of small organic molecules.[8]

  • Alternative Method 1: UV-Visible Spectrophotometry (UV-Vis) : A simpler, more accessible technique based on the absorbance of light by the analyte. While rapid, it may lack specificity in the presence of interfering substances.

  • Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and specific hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9][10]

Data Presentation: A Comparative Summary of Validation Parameters

The performance of the three analytical methods was evaluated according to ICH Q2(R1) guidelines. The following table summarizes the quantitative data obtained for each validation parameter.

Validation Parameter HPLC-UV (New Method) UV-Vis Spectrophotometry LC-MS/MS
Linearity (R²) 0.99980.9985> 0.9999
Range (µg/mL) 1 - 1005 - 500.01 - 10
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%99.1% - 100.8%
Precision (% RSD) < 1.5%< 3.0%< 1.0%
Limit of Detection (LOD) (µg/mL) 0.251.00.002
Limit of Quantification (LOQ) (µg/mL) 0.753.00.006
Specificity High (Selective)Low (Prone to Interference)Very High (Highly Selective)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

New Method: HPLC-UV
  • Instrumentation : Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 280 nm.

    • Injection Volume : 10 µL.

  • Standard Preparation : A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation : The sample containing this compound was dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibration range.

Alternative Method 1: UV-Vis Spectrophotometry
  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Methodology :

    • Solvent : Methanol.

    • Wavelength of Maximum Absorbance (λmax) : Determined by scanning a solution of this compound from 200 to 400 nm (experimentally found to be 280 nm).

  • Standard Preparation : A stock solution of this compound (100 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution to achieve concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation : The sample was dissolved in methanol, filtered, and diluted to an expected concentration within the calibration range. Absorbance was measured at 280 nm against a methanol blank.

Alternative Method 2: LC-MS/MS
  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions :

    • Column : C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate : 0.3 mL/min.

  • MS/MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Monitored Transition : Precursor ion (m/z) 135.1 → Product ion (m/z) 106.1.

  • Standard Preparation : A stock solution of this compound (100 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in 50% aqueous methanol to achieve concentrations ranging from 0.01 to 10 µg/mL.

  • Sample Preparation : The sample was dissolved, filtered, and diluted in 50% aqueous methanol to fall within the calibration range.

Visualizations

To further illustrate the methodologies, the following diagrams depict the experimental workflows and logical relationships.

ValidationWorkflow Figure 1: Workflow for the Validation of the New HPLC-UV Method cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome start Start prep_standards Prepare Calibration Standards (1-100 µg/mL) start->prep_standards prep_samples Prepare Quality Control Samples start->prep_samples hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_samples->hplc_analysis linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report end End report->end

Caption: Workflow for the validation of the new HPLC-UV method.

MethodComparison Figure 2: Logical Comparison of Analytical Methods cluster_attributes Key Attributes uv_vis UV-Vis Spectrophotometry Principle: Light Absorbance Specificity: Low Sensitivity: Moderate Complexity: Low specificity Specificity uv_vis->specificity Low sensitivity Sensitivity uv_vis->sensitivity Moderate complexity Complexity uv_vis->complexity Low hplc_uv HPLC-UV (New Method) Principle: Chromatographic Separation + UV Detection Specificity: High Sensitivity: High Complexity: Moderate hplc_uv->specificity High hplc_uv->sensitivity High hplc_uv->complexity Moderate lc_msms LC-MS/MS Principle: Separation + Mass-to-Charge Ratio Specificity: Very High Sensitivity: Very High Complexity: High lc_msms->specificity Very High lc_msms->sensitivity Very High lc_msms->complexity High

Caption: Logical comparison of the analytical methods based on key attributes.

Conclusion

The newly developed HPLC-UV method demonstrates a robust performance for the quantification of this compound, offering an excellent balance of specificity, accuracy, precision, and sensitivity. It is well-suited for routine quality control and research applications. The UV-Vis spectrophotometric method, while simpler and faster, is susceptible to interference and has a higher limit of detection, making it more appropriate for preliminary or less stringent quantification needs. The LC-MS/MS method provides the highest level of sensitivity and specificity, making it the ideal choice for trace-level analysis, metabolite studies, or when analyzing complex sample matrices where absolute certainty of identification is required. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to the Bioactivity of 1H-Indazol-7-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo bioactivity of 1H-Indazol-7-ol and its derivatives. While this compound serves as a crucial building block in medicinal chemistry, comprehensive bioactivity data for the parent compound is limited in publicly available literature.[1] Therefore, this guide presents available data on its more extensively studied derivatives, offering insights into their therapeutic potential, particularly in oncology and anti-inflammatory applications.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the quantitative bioactivity data for various indazole derivatives, providing a comparative overview of their efficacy in different experimental models.

Table 1: In Vitro Anticancer Activity of 1H-Indazole-3-amine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5a K562 (Chronic Myeloid Leukemia)9.32 ± 0.59[2]
A549 (Lung Cancer)4.66 ± 0.45[2]
PC-3 (Prostate Cancer)15.48 ± 1.33[2]
Hep-G2 (Hepatoma)12.67 ± 1.31[2]
6a K562 (Chronic Myeloid Leukemia)5.19 ± 0.29[2]
A549 (Lung Cancer)8.21 ± 0.56[2]
PC-3 (Prostate Cancer)6.12 ± 0.10[2]
Hep-G2 (Hepatoma)5.62 ± 1.76[2]
6o K562 (Chronic Myeloid Leukemia)5.15 ± 0.55[2]
HEK-293 (Normal Kidney Cells)33.20[2]
5-Fluorouracil (5-Fu) K562 (Chronic Myeloid Leukemia)4.75 ± 0.32[2]

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema in Rats

Compound (100 mg/kg)% Inhibition of Edema (at 5 hours)Reference
Indazole 61.03[3]
5-Aminoindazole 83.09[3]
6-Nitroindazole Not specified[3]
Diclofenac (Positive Control) 84.50[3]

Table 3: In Vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundAssayIC50 (µM)Reference
Indazole TNF-α Inhibition220.11[4]
5-Aminoindazole TNF-α Inhibition230.19[4]
Dexamethasone (Standard) TNF-α Inhibition31.67[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-indazole derivatives) and incubated for a specified period (e.g., 48 hours).[8]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[9] The cell viability is calculated as a percentage of the control (untreated) cells.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[10]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.[1]

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is used to prevent the staining of RNA.[11]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the differentiation of cell cycle phases.

In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological substances.[12][13]

Protocol:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound (e.g., indazole derivatives) or a control vehicle is administered to the animals, typically orally or intraperitoneally.[14]

  • Induction of Edema: After a specific period (e.g., 30 minutes), a subs plantar injection of carrageenan (1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.[14][15]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[14]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of indazole derivatives.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines treatment Treatment with Indazole Derivatives cell_culture->treatment mtt_assay MTT Assay (Viability/IC50) treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry animal_model Rat Model compound_admin Compound Administration animal_model->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection paw_edema_measurement Paw Edema Measurement carrageenan_injection->paw_edema_measurement

Caption: Experimental workflow for in vitro and in vivo bioactivity assessment.

p53_mdm2_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces degradation p53 Degradation p53->degradation cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis mdm2->p53 inhibits indazole_derivative Indazole Derivative (e.g., Compound 6o) indazole_derivative->mdm2 inhibits

Caption: Simplified p53/MDM2 signaling pathway and the potential role of indazole derivatives.

erk1_2_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival erk->proliferation indazole_derivative Indazole Derivative indazole_derivative->erk inhibits

Caption: Overview of the ERK1/2 signaling pathway, a potential target for indazole derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 1H-Indazol-7-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper management and disposal of 1H-Indazol-7-ol, ensuring the protection of personnel and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to implement the following safety measures. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile or neoprene gloves, safety goggles or a face shield, and a laboratory coat.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: Ensure a chemical spill kit is readily accessible. In the event of a spill, evacuate the area, restrict access, and follow your institution's established spill cleanup procedures. Use an inert absorbent material for liquid spills and avoid generating dust for solid spills.

Quantitative Data and Hazard Summary

While specific toxicological data for this compound is limited, the table below summarizes its known physical and chemical properties and likely hazards based on analogous indazole compounds.

PropertyValueSource/Comment
Chemical Formula C₇H₆N₂O[1][2][3]
Molecular Weight 134.14 g/mol [1][2]
Appearance White to yellow or brown powder[1][2]
Solubility Sparingly soluble in water[1]
Storage Conditions Store at 0 - 8 °C[2]
Predicted pKa 9.23 ± 0.40[1]
GHS Hazard Classification Not officially classified.Based on structurally similar compounds, it should be handled as potentially hazardous.[4][5][6]
Anticipated Hazards May be harmful if swallowed (Acute Toxicity, Oral).Based on data for 1H-indazol-5-ol and 1H-indazol-7-amine.[5][6]
Causes skin and serious eye irritation.Based on data for 1H-indazole and 1H-indazol-7-amine.[4][6]
May cause respiratory irritation.Based on data for 1H-indazole and 1H-indazol-7-amine.[4][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Collection
  • Waste Classification: Treat all this compound waste, including pure compound, contaminated labware, and PPE, as hazardous chemical waste.

  • Container Selection:

    • Solid Waste: Collect pure or unused this compound and contaminated solids (e.g., gloves, weighing paper, absorbent pads) in a designated, leak-proof, and clearly labeled "Hazardous Solid Waste" container made of a compatible material like high-density polyethylene (HDPE).

    • Liquid Waste: Collect solutions containing this compound or solvent rinsates in a designated "Hazardous Liquid Waste" container. Ensure the container is compatible with the solvents used.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components and their approximate concentrations, including solvents.

    • Keep the container securely closed except when adding waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

Decontamination of Labware
  • Rinsing: Before standard washing, decontaminate glassware that has been in contact with this compound. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: Collect this initial rinsate in the appropriate "Hazardous Liquid Waste" container.

  • Washing: After decontamination, the glassware can be washed according to standard laboratory procedures.

Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Provide the waste disposal personnel with all available information regarding the compound and the contents of the waste container.

  • Preferred Method: The final disposal of this compound waste should be carried out by a licensed and approved facility. Controlled incineration in a chemical waste incinerator is often the preferred method for such compounds.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_final Final Disposal start Start: Have this compound Waste? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Collect in Labeled 'Hazardous Solid Waste' Container assess_waste->solid_waste Solid (Pure compound) liquid_waste Collect in Labeled 'Hazardous Liquid Waste' Container assess_waste->liquid_waste Liquid (Solutions/Rinsate) contaminated_items Collect Contaminated PPE/Labware in Solid Waste Container assess_waste->contaminated_items Contaminated Items storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage contaminated_items->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Indazol-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 1H-Indazol-7-ol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and proper disposal.

Immediate Safety and Handling Precautions

When working with this compound, a comprehensive approach to safety is necessary. This includes the use of appropriate personal protective equipment (PPE), proper ventilation, and established emergency procedures.

Personal Protective Equipment (PPE):

All personnel handling this compound must use the following PPE to minimize exposure:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[1]
Eye and Face Protection Safety goggles or a face shieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for splash hazards.[1][2]
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[1] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.
Respiratory Protection Not typically required under normal useIf handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3]

Ventilation:

All procedures involving this compound should be performed in a well-ventilated area to avoid the inhalation of dust or vapors. A certified chemical fume hood is the preferred engineering control for handling this compound.[1][2]

Emergency Procedures:

Emergency ScenarioProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using a chemical spill kit. Sweep up solid material, avoiding dust generation, and place it in a suitable container for disposal. Clean the spill area thoroughly.[1][3]
Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for laboratory safety and environmental compliance.

Handling and Storage:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal:

Chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste.[2] Follow all local, regional, and national regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain or in regular trash.[2]

Visualizing the Handling Workflow

To ensure a clear and logical process for handling this compound, the following workflow diagram outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh and Handle This compound C->D Proceed with experiment E Decontaminate Work Area D->E Experiment complete H Spill or Exposure Occurs D->H F Segregate Hazardous Waste E->F G Dispose of Waste via Approved Channels F->G I Follow Emergency Procedures H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazol-7-ol
Reactant of Route 2
1H-Indazol-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.